Enzastaurin
説明
Enzastaurin, an investigational, targeted, oral agent, will be evaluated at more than 100 sites worldwide for the treatment of relapsed glioblastoma multiforme (GBM), an aggressive and malignant form of brain cancer.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 37 investigational indications.
protein kinase Cbeta-selective inhibitor; structure in first source
See also: this compound Hydrochloride (active moiety of).
特性
IUPAC Name |
3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N5O2/c1-35-19-25(23-9-2-4-11-27(23)35)29-30(32(39)34-31(29)38)26-20-37(28-12-5-3-10-24(26)28)22-13-16-36(17-14-22)18-21-8-6-7-15-33-21/h2-12,15,19-20,22H,13-14,16-18H2,1H3,(H,34,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRCEOKUDYDWLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044029 | |
| Record name | Enzastaurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170364-57-5 | |
| Record name | Enzastaurin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170364-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enzastaurin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170364575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enzastaurin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06486 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enzastaurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 170364-57-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENZASTAURIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC96G28EQF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Enzastaurin: A Technical Guide to its PKC Beta Selectivity and Potency
For Researchers, Scientists, and Drug Development Professionals
Enzastaurin (LY317615), a synthetic bisindolylmaleimide, is a potent and selective inhibitor of Protein Kinase C beta (PKCβ), a key enzyme implicated in cellular proliferation, apoptosis, and angiogenesis.[1][2] This technical guide provides an in-depth overview of this compound's selectivity for PKCβ, its corresponding half-maximal inhibitory concentrations (IC50), the experimental methodologies used for these determinations, and its impact on relevant signaling pathways.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound against various Protein Kinase C isoforms has been quantified through in vitro cell-free assays. The IC50 values, which represent the concentration of this compound required to inhibit 50% of the kinase activity, demonstrate its selectivity for the PKCβ isoform.
| Kinase Target | IC50 (nM) | Selectivity vs. PKCβ |
| PKCβ | 6 | 1x |
| PKCα | 39 | 6.5x |
| PKCγ | 83 | 13.8x |
| PKCε | 110 | 18.3x |
| Data sourced from cell-free assays.[3][4][5] |
This compound demonstrates a 6- to 20-fold greater selectivity for PKCβ compared to other PKC isoforms such as PKCα, PKCγ, and PKCε.[3] In cellular assays, this compound has been shown to inhibit the growth of various cancer cell lines, including multiple myeloma, with IC50 values in the low micromolar range (0.6-1.6 μM).[3][6]
Experimental Protocol: In Vitro Kinase Inhibition Assay
The determination of this compound's IC50 values against PKC isoforms is typically performed using a radiometric protein kinase assay. The following protocol outlines the key steps involved in this methodology.[3]
Objective:
To measure the half-maximal inhibitory concentration (IC50) of this compound against specific Protein Kinase C (PKC) isoforms.
Materials:
-
Recombinant human PKC isoforms (PKCβII, PKCα, PKCγ, PKCε)
-
Myelin Basic Protein (MBP) substrate
-
[γ-³³P]ATP
-
Assay Buffer (e.g., 90 mM HEPES, pH 7.5, 0.001% Triton X-100, 5 mM MgCl₂, 100 μM CaCl₂)
-
Phosphatidylserine and Diacylglycerol (DAG) for kinase activation
-
This compound (serial dilutions)
-
96-well filter plates (anionic phosphocellulose)
-
Quenching solution (e.g., 10% H₃PO₄)
-
Wash buffer (e.g., 0.5% H₃PO₄)
-
Scintillation cocktail
-
Microplate scintillation counter
Workflow:
Procedure:
-
Reaction Setup: In a 96-well polystyrene plate, combine the assay buffer, phosphatidylserine, diacylglycerol, myelin basic protein, [γ-³³P]ATP, and serial dilutions of this compound.
-
Enzyme Addition: Initiate the kinase reaction by adding the respective recombinant human PKC isoform to each well.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes to allow for substrate phosphorylation.
-
Quenching: Terminate the reaction by adding a quenching solution, such as 10% phosphoric acid.
-
Filtration: Transfer the quenched reaction mixture to a 96-well anionic phosphocellulose filter plate. The phosphorylated MBP substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove any remaining unbound [γ-³³P]ATP.
-
Detection: Add a scintillation cocktail to each well of the filter plate.
-
Data Acquisition: Measure the amount of incorporated ³³P in each well using a microplate scintillation counter.
-
Data Analysis: The IC50 values are determined by fitting the dose-response data to a suitable logistical equation using appropriate software.[3]
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by modulating key signaling pathways involved in cell survival and proliferation. By selectively inhibiting PKCβ, this compound disrupts downstream signaling cascades, including the PI3K/AKT pathway.[7][8]
The inhibition of PKCβ by this compound leads to a downstream suppression of the PI3K/AKT pathway.[9] This, in turn, affects the phosphorylation status of key downstream effectors such as Glycogen Synthase Kinase 3 beta (GSK3β) and the ribosomal protein S6.[3][9] Specifically, this compound treatment has been shown to suppress the phosphorylation of GSK3β at serine 9 and the ribosomal protein S6 at serines 240/244.[3][9] The modulation of these pathways ultimately contributes to the anti-proliferative and pro-apoptotic effects of this compound observed in various cancer models.[9][10] Furthermore, the inhibition of PKCβ by this compound has been demonstrated to decrease VEGF-induced neovascularization, highlighting its anti-angiogenic properties.[11]
References
- 1. agscientific.com [agscientific.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. A phase II study of this compound, a protein kinase C beta inhibitor, in patients with relapsed or refractory mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The protein kinase Cbeta-selective inhibitor, this compound (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A phase I/II trial of this compound in patients with recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Enzastaurin: A Technical Guide to its Inhibition of the PI3K/AKT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enzastaurin is an oral serine-threonine kinase inhibitor that has demonstrated significant antitumor activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1] Initially developed as a selective inhibitor of protein kinase C beta (PKCβ), subsequent research has revealed its potent inhibitory effects on the phosphoinositide 3-kinase (PI3K)/AKT pathway.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound with a specific focus on its role in the inhibition of PI3K/AKT signaling. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the signaling pathway and experimental workflows.
Introduction to this compound and the PI3K/AKT Pathway
This compound (LY317615) is a synthetic bisindolylmaleimide that acts as an ATP-competitive inhibitor.[4] Its primary target is PKCβ, an enzyme implicated in tumor-induced angiogenesis.[2][5] However, the therapeutic efficacy of this compound extends beyond its anti-angiogenic properties, as it directly impacts tumor cells by inducing apoptosis and suppressing proliferation.[2] These effects are largely mediated through its modulation of the PI3K/AKT signaling cascade.[6][7]
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that regulates a wide array of cellular processes, including cell growth, survival, metabolism, and motility.[8][9] Aberrant activation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[8] this compound's ability to suppress this pathway contributes significantly to its antineoplastic activity.[10]
Mechanism of Action: Inhibition of the PI3K/AKT Pathway
This compound's inhibitory effect on the PI3K/AKT pathway is primarily a downstream consequence of its potent inhibition of PKCβ.[6][10] PKCβ can activate the PI3K/AKT pathway, and by inhibiting PKCβ, this compound effectively dampens this activation.[10] This leads to a reduction in the phosphorylation and subsequent activation of AKT, a central node in the pathway.[11] The decreased activity of AKT, in turn, affects its downstream effectors, including glycogen synthase kinase 3 beta (GSK3β) and the mammalian target of rapamycin (mTOR) signaling complex, ultimately leading to decreased cell proliferation and survival.[2][12]
Visualizing the Signaling Pathway
The following diagram illustrates the PI3K/AKT signaling pathway and the point of intervention by this compound.
Caption: this compound inhibits PKCβ, leading to downstream suppression of the PI3K/AKT pathway.
Quantitative Data on this compound's Activity
The following tables summarize the quantitative data on the inhibitory activity of this compound from various studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line(s) | IC50 Value(s) | Reference(s) |
| PKC Isoforms (Cell-free assay) | |||
| PKCβ | - | 6 nM | [13] |
| PKCα | - | 39 nM | [13] |
| PKCγ | - | 83 nM | [13] |
| PKCε | - | 110 nM | [13] |
| Cell Proliferation/Viability | |||
| Multiple Myeloma Cell Lines | HMCLs | 1.3 - 12.5 µM | [12] |
| Transitional Cell Carcinoma | 5637, TCC-SUP | ~1 µM | [14] |
| Glioblastoma | U87MG, CRL1620, etc. | 1 µM (enhances TMZ) | [4] |
| PKC Activity in Whole Blood | Human Monocytes | 1.2 µM | [15] |
Table 2: In Vivo Effects and Clinical Observations
| Cancer Type | Model/Study Phase | Dosage | Key Findings | Reference(s) |
| Glioblastoma & Colon Carcinoma | Xenografts | Oral dosing | Significant tumor growth suppression. | [2] |
| Diffuse Large B-cell Lymphoma | Phase II | 525 mg/day | Prolonged freedom from progression. | [3] |
| High-Grade Glioma | Phase I/II | 500-900 mg/day | 25% objective radiographic response. | [16] |
| Early Breast Cancer | Phase II | 500 mg/day | Significant decrease in pGSK3β, pS6, and PKCβII. | [17] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the effects of this compound on the PI3K/AKT pathway.
Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on specific kinase activity.
Principle: A filter plate assay is used to measure the incorporation of radiolabeled phosphate (from 33P-ATP) into a substrate protein (e.g., myelin basic protein) by the kinase of interest (e.g., PKCβ).[13]
Protocol Outline:
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing buffer (e.g., 90 mM HEPES, pH 7.5), MgCl2, CaCl2, phosphatidylserine, diacylglycerol, ATP (including 33P-ATP), and the substrate protein.[13]
-
Inhibitor Addition: Add serial dilutions of this compound to the wells.
-
Enzyme Addition: Initiate the reaction by adding the recombinant human PKC enzyme.[13]
-
Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes).[13]
-
Quenching: Stop the reaction by adding an acid (e.g., 10% H3PO4).[13]
-
Washing: Transfer the reaction mixture to a phosphocellulose filter plate, wash to remove unincorporated 33P-ATP.[13]
-
Detection: Add scintillation cocktail and measure radioactivity using a scintillation counter.[13]
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a logistic equation.[13]
Western Blotting for Phosphorylated Proteins
This technique is used to assess the phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT and GSK3β, in response to this compound treatment.[10][11]
Protocol Outline:
-
Cell Culture and Treatment: Plate cells (e.g., cancer cell lines) and treat with various concentrations of this compound for a specified duration.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).[19]
-
SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[19]
-
Blocking: Block the membrane with a protein solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-pAKT Ser473, anti-pGSK3β Ser9) and total proteins.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19]
-
Detection: Add an HRP substrate (e.g., ECL) and visualize the protein bands using an imaging system.[19]
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.[20]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.[14][21]
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations.
-
Incubation: Incubate for a desired period (e.g., 48-72 hours).[13]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[21]
-
Formazan Formation: Incubate for 1-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Experimental and Logical Workflows
In Vitro Drug Efficacy Workflow
The following diagram outlines a typical workflow for assessing the in vitro efficacy of this compound.
Caption: A standard workflow for evaluating the in vitro effects of this compound.
Conclusion
This compound is a multi-targeted kinase inhibitor with significant activity against the PI3K/AKT signaling pathway. Its ability to suppress this critical pathway, downstream of its primary target PKCβ, underlies its potent anti-proliferative and pro-apoptotic effects in a variety of cancer models. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar targeted therapies. The continued investigation into its mechanism of action and the identification of predictive biomarkers will be crucial for optimizing its clinical application.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The protein kinase Cbeta-selective inhibitor, this compound (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Frontiers | A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound inhibits tumours sensitive and resistant to anti-EGFR drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The oral protein-kinase C beta inhibitor this compound (LY317615) suppresses signalling through the AKT pathway, inhibits proliferation and induces apoptosis in multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A phase I/II trial of this compound in patients with recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
Enzastaurin's Impact on GSK3β Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enzastaurin, an oral serine/threonine kinase inhibitor, has demonstrated significant anti-tumor activity in preclinical and clinical studies. A key mechanism underpinning its therapeutic potential is the modulation of the Protein Kinase C (PKC) β and PI3K/AKT signaling pathways. This guide provides an in-depth analysis of a critical downstream effect of this compound's activity: the suppression of Glycogen Synthase Kinase 3β (GSK3β) phosphorylation. Understanding this molecular interaction is crucial for elucidating this compound's mechanism of action, developing pharmacodynamic biomarkers, and optimizing its clinical application. This document details the signaling pathways involved, experimental protocols for assessing GSK3β phosphorylation, and a summary of quantitative data from relevant studies.
The Signaling Nexus: this compound, PKCβ, AKT, and GSK3β
This compound is a selective inhibitor of PKCβ, an enzyme frequently implicated in tumor cell proliferation, survival, and angiogenesis.[1][2] By inhibiting PKCβ, this compound disrupts downstream signaling cascades, most notably the PI3K/AKT pathway. AKT, a serine/threonine kinase, is a direct upstream regulator of GSK3β. In its active state, AKT phosphorylates GSK3β at the Serine 9 (Ser9) residue, which leads to the inactivation of GSK3β's kinase activity.[3]
GSK3β is a constitutively active kinase involved in a wide array of cellular processes, including metabolism, cell cycle control, and apoptosis.[4] Its inactivation through phosphorylation is a critical step in promoting cell survival and proliferation in many cancers. This compound's inhibition of the upstream PKCβ/AKT axis leads to a reduction in AKT activity, which in turn results in decreased phosphorylation of GSK3β at Ser9.[5][6] This dephosphorylation activates GSK3β, which can then phosphorylate its own downstream targets, leading to anti-proliferative and pro-apoptotic effects.[7] Therefore, the suppression of GSK3β phosphorylation serves as a key indicator of this compound's biological activity.[2][8]
Quantitative Analysis of this compound's Effect on GSK3β Phosphorylation
The following table summarizes the quantitative data available on the inhibitory effects of this compound. While a direct IC50 for GSK3β phosphorylation is not widely reported, the data on its upstream target (PKCβ) and its effect on GSK3 activity provide valuable insights.
| Parameter | Value | Cell Line / System | Comments | Reference(s) |
| PKCβ IC50 | 6 nM | Cell-free assay | Demonstrates high potency and selectivity for the primary target upstream of GSK3β. | |
| PKCα IC50 | 39 nM | Cell-free assay | Shows 6.5-fold selectivity for PKCβ over PKCα. | [6] |
| PKCγ IC50 | 83 nM | Cell-free assay | Shows nearly 14-fold selectivity for PKCβ over PKCγ. | [6] |
| PKCε IC50 | 110 nM | Cell-free assay | Shows over 18-fold selectivity for PKCβ over PKCε. | [6] |
| Cell Growth Inhibition IC50 | 0.6 - 1.6 µM | Multiple Myeloma Cell Lines (MM.1S, MM.1R, RPMI 8226, etc.) | This compound inhibits proliferation at concentrations where GSK3β phosphorylation is suppressed. | [1] |
| GSK3α/β Activity Inhibition | >97% inhibition at 0.5 µM | In vitro radioactive kinase assay | Demonstrates direct and potent inhibition of GSK3 enzymatic activity. | |
| p-GSK3β (Ser9) Levels | Decreased | MM.1S and RPMI 8226 cells | Western blot analysis showed a visible reduction in phosphorylated GSK3β at Ser9 when cells were treated with this compound at their respective IC50 for proliferation. | [6] |
| p-GSK3β Levels in Xenografts | Significantly reduced | Human glioblastoma and colon carcinoma xenografts | Oral administration of this compound led to a decrease in GSK3β phosphorylation in tumor tissues and peripheral blood mononuclear cells (PBMCs). | [2][5] |
Experimental Protocols
Western Blotting for p-GSK3β (Ser9) Detection
This protocol outlines a general procedure for assessing the phosphorylation status of GSK3β in cell lysates following treatment with this compound.
Detailed Methodologies:
-
Cell Culture and Treatment: Plate human cancer cell lines (e.g., 5637, TCC-SUP, U251) in appropriate media. Once cells reach 70-80% confluency, treat with this compound at desired concentrations (a typical range for in vitro studies is 0.1 to 10 µmol/L) or vehicle control (DMSO) for 24 hours.[9]
-
Lysis and Protein Quantification: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a Bradford or BCA protein assay kit.
-
Electrophoresis and Transfer: Denature equal amounts of protein (e.g., 30 µg) by boiling in SDS-PAGE sample buffer. Separate the proteins on a 10% polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-GSK3β (Ser9) (e.g., from Cell Signaling Technology, diluted 1:1000) overnight at 4°C. A parallel blot or subsequent probing of the same membrane should be performed for total GSK3β (e.g., Proteintech, 22104-1-AP, diluted 1:4000) and a loading control like β-actin to normalize the results.[10]
-
Detection: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA) for p-GSK3β (Ser9)
Commercially available ELISA kits (e.g., from RayBiotech, Thermo Fisher Scientific) provide a high-throughput method for quantifying p-GSK3β (Ser9).[11][12]
General Protocol (based on a typical sandwich ELISA kit):
-
Sample Preparation: Prepare cell lysates as described for Western blotting. Dilute lysates to the appropriate concentration in the assay diluent provided with the kit.
-
Assay Procedure:
-
Add 100 µl of standards and samples to wells pre-coated with a pan-GSK3β antibody.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Wash the wells.
-
Add 100 µl of a rabbit anti-phospho-GSK3β (S9) primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add 100 µl of HRP-conjugated anti-rabbit secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add 100 µl of TMB substrate solution and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µl of stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of p-GSK3β (Ser9) in the samples by comparing their absorbance to the standard curve. Results can be normalized to total protein concentration.
Conclusion
The suppression of GSK3β phosphorylation at Serine 9 is a reliable and quantifiable downstream marker of this compound's biological activity. This event, stemming from the inhibition of the PKCβ/AKT signaling axis, is a key contributor to the drug's anti-proliferative and pro-apoptotic effects. The experimental protocols detailed in this guide, particularly Western blotting and ELISA, provide robust methods for assessing this pharmacodynamic biomarker in both preclinical and clinical research. For drug development professionals, monitoring the modulation of p-GSK3β (Ser9) can offer valuable insights into dose-response relationships, target engagement, and the overall therapeutic efficacy of this compound and other compounds targeting this pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Inhibition of Glycogen Synthase Kinase 3 (GSK3) Increases the Cytotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The protein kinase Cbeta-selective inhibitor, this compound (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The anti-tumoral drug this compound inhibits natural killer cell cytotoxicity via activation of glycogen synthase kinase-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. GSK3B antibody (22104-1-AP) | Proteintech [ptglab.com]
- 11. raybiotech.com [raybiotech.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Enzastaurin's Role in Anti-Angiogenesis Research: A Technical Guide
Abstract
Enzastaurin (LY317615) is a synthetic, orally available serine/threonine kinase inhibitor with significant anti-neoplastic properties. Initially developed for its anti-angiogenic capabilities, its mechanism of action is primarily centered on the selective inhibition of Protein Kinase C beta (PKCβ), a critical enzyme in the signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF).[1][2][3] Furthermore, this compound has been shown to suppress the PI3K/AKT signaling pathway, which is implicated in tumor cell proliferation, survival, and angiogenesis.[4][5] This guide provides a detailed overview of this compound's mechanism, summarizes key preclinical and clinical data, outlines relevant experimental protocols, and visualizes the core signaling pathways involved in its anti-angiogenic effects.
Mechanism of Action: Targeting PKCβ and the PI3K/AKT Pathway
This compound is an acyclic bisindolylmaleimide that functions as an ATP-competitive inhibitor, binding to the ATP-binding site of its target kinases.[2][3] Its primary target is PKCβ, an isoform of Protein Kinase C that plays a pivotal role in VEGF-stimulated angiogenesis.[1][2] By inhibiting PKCβ, this compound effectively blocks downstream signaling required for endothelial cell proliferation and migration, thereby decreasing tumor blood supply.[1][6]
At higher concentrations, approximating those achieved in clinical trials, this compound also suppresses signaling through the PI3K/AKT pathway.[5][7] This leads to the downstream inhibition of key proteins like glycogen synthase kinase-3 beta (GSK3β) and the ribosomal protein S6.[1][5][8] The dual inhibition of both PKCβ and PI3K/AKT pathways results in a multi-faceted anti-tumor effect, encompassing direct anti-proliferative and pro-apoptotic actions on tumor cells, in addition to its indirect anti-angiogenic activity.[2][4][5]
Signaling Pathway Inhibition
The binding of VEGF to its receptor (VEGFR) on endothelial cells activates PKCβ, which in turn promotes signals for cell survival and proliferation, partly through the PI3K/AKT pathway.[6][9] this compound's inhibition of PKCβ disrupts this cascade. It has been shown to prevent the phosphorylation of GSK3β at serine 9, a downstream target of AKT, without directly affecting VEGFR phosphorylation itself.[6][9][10] This indicates that this compound acts downstream of the VEGF receptor.
Quantitative Data on this compound's Activity
This compound's potency and selectivity have been characterized in numerous preclinical studies. The following tables summarize key quantitative data regarding its inhibitory concentrations and effects on cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 Value (nM) | Selectivity vs. PKCβ | Source |
| PKCβ | 6 | - | [5][10][11] |
| PKCα | 39 | 6.5-fold | [1][11] |
| PKCγ | 83 | 13.8-fold | [1][11] |
| PKCε | 110 | 18.3-fold | [1][11] |
IC50 (Half maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the kinase activity in cell-free assays.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line Type | Cell Line(s) | IC50 Range (µM) | Source |
| Multiple Myeloma | MM.1S, MM.1R, RPMI 8226, etc. | 0.6 - 1.6 | [10] |
| Waldenström Macroglobulinemia | BCWM.1 | 5.0 - 7.5 | [12] |
| Transitional Cell Carcinoma | 5637, TCC-SUP | ~1.0 | [13] |
Preclinical and In Vivo Evidence
Preclinical studies using both cell cultures and animal models have consistently demonstrated this compound's anti-angiogenic and anti-tumor efficacy.
-
In Vitro Models: this compound inhibits the formation of endothelial vessel-like structures and reduces endothelial cell proliferation in culture.[4] It has been shown to radiosensitize human dermal microvessel endothelial cells (HDMECs), with an enhancement ratio of 1.31.[6]
-
In Vivo Xenograft Models: In various animal models, including renal, hepatic, and colon cancer, this compound has shown significant anti-tumor activity.[1] Treatment of pancreatic cancer xenografts with this compound and radiation led to greater reductions in microvessel density and delayed tumor growth compared to either treatment alone.[6] Similarly, in A549 non-small cell lung cancer xenografts, this compound repressed the formation of disorganized tumor vasculature.[4] A key pharmacodynamic marker, the phosphorylation of GSK3β, was shown to be suppressed in both tumor tissue and peripheral blood mononuclear cells (PBMCs) of treated mice, indicating target engagement.[8][14]
Clinical Investigations
This compound has been evaluated in numerous Phase I, II, and III clinical trials for a variety of solid and hematologic malignancies, including gliomas, lymphomas, and lung cancer.[2][3] While it has shown a favorable safety profile, its efficacy as a single agent has been modest in some settings.[2][11] For instance, a Phase III trial for lymphoma did not meet its primary endpoint.[3] However, promising activity has been noted in specific patient subpopulations, such as in B-cell malignancies.[2] A recent Phase 3 trial for newly diagnosed glioblastoma is investigating this compound in combination with standard therapy for patients positive for a specific biomarker, DGM1, which may predict response.[15] These studies underscore the importance of identifying predictive biomarkers to target patient populations who are most likely to benefit from this compound's multi-modal mechanism of action.
Appendix: Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay
This protocol is adapted from methodologies used to determine this compound's IC50 values.[10]
-
Reaction Setup: Prepare reactions in a 96-well filter plate in a total volume of 100 µL.
-
Component Assembly: The final reaction mixture should contain:
-
90 mM HEPES buffer (pH 7.5)
-
5 mM MgCl₂
-
100 µM CaCl₂
-
0.1 mg/mL phosphatidylserine
-
5 µg/mL diacetyl glycerol
-
30 µM ATP with 0.005 µCi/µL ³³P-ATP
-
0.25 mg/mL myelin basic protein (substrate)
-
Serial dilutions of this compound (e.g., 1-2,000 nM)
-
Recombinant human PKC enzyme (e.g., PKCβII at ~390 pM)
-
-
Initiation and Incubation: Start the reaction by adding the enzyme. Incubate at room temperature for 60 minutes.
-
Quenching: Stop the reaction by adding 10% H₃PO₄.
-
Filtration: Transfer the quenched reaction to an anionic phosphocellulose filter plate. Incubate for 30-90 minutes, then filter and wash four times with 0.5% H₃PO₄ on a vacuum manifold.
-
Detection: Add scintillation cocktail to each well and measure ³³P incorporation using a scintillation counter.
-
Data Analysis: Determine IC50 values by fitting the dose-response data to a three-variable logistic equation.[10]
Protocol: Cell Proliferation / Viability Assay
This is a general protocol based on common colorimetric assays like MTT or CCK-8.[13][16][17]
-
Cell Plating: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate in media containing 1% FBS.
-
Treatment: After allowing cells to adhere, add various concentrations of this compound (e.g., 0.1 to 10 µM). Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 to 72 hours) at 37°C.
-
Reagent Addition: Add the metabolic reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate for 1-4 hours to allow for the conversion of the reagent to a colored formazan product by metabolically active cells.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Normalize absorbance values of treated wells to the control wells to determine the percentage of viability or inhibition of proliferation.
Protocol: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for assessing in vivo efficacy.[6][8][13]
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound, combination therapy). Administer this compound via oral gavage at a specified dose and schedule (e.g., 75 mg/kg, twice daily).[10]
-
Monitoring: Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume. Monitor animal weight and overall health.
-
Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or pre-defined duration), euthanize the animals and excise the tumors.
-
Ex Vivo Analysis: Process the tumors for further analysis, such as:
References
- 1. agscientific.com [agscientific.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, an inhibitor of PKCbeta, Enhances Antiangiogenic Effects and Cytotoxicity of Radiation against Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound, an inhibitor of PKCβ, Enhances Antiangiogenic Effects and Cytotoxicity of Radiation against Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 12. ashpublications.org [ashpublications.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. New Phase 3 Trial of Targeted Therapy for Newly Diagnosed Glioblastoma | UCSF Brain Tumor Center [braintumorcenter.ucsf.edu]
- 16. ijbs.com [ijbs.com]
- 17. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 18. This compound shows preclinical antitumor activity against human transitional cell carcinoma and enhances the activity of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and pharmacodynamics of Enzastaurin
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Enzastaurin
Introduction
This compound (formerly LY317615) is an orally available, synthetic bisindolylmaleimide that functions as a potent and selective serine/threonine kinase inhibitor.[1][2] It was initially developed for its anti-angiogenic properties and has been investigated for the treatment of various cancers, including glioblastoma, lymphoma, and other solid tumors.[1][3] this compound's mechanism of action involves the targeted inhibition of Protein Kinase C beta (PKCβ) and suppression of the Phosphatidylinositol 3-kinase/AKT (PI3K/AKT) signaling pathway.[4][5] This dual inhibition leads to a cascade of downstream effects, including the induction of apoptosis, suppression of cell proliferation, and inhibition of tumor-induced angiogenesis.[6][7]
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for researchers, scientists, and drug development professionals.
Pharmacodynamics: Mechanism of Action and Cellular Effects
This compound exerts its antineoplastic effects by targeting key signaling pathways crucial for cancer cell survival, proliferation, and angiogenesis.
Primary Targets and In Vitro Activity
This compound is a competitive inhibitor at the ATP-binding site of its target kinases.[1][8] Its primary target is PKCβ, but it also demonstrates inhibitory activity against other kinases, particularly at higher concentrations. The in vitro inhibitory concentrations (IC50) for this compound against various kinases are summarized below.
| Kinase Target | IC50 (nM) | Selectivity vs. PKCβ |
| PKCβ | 6 | - |
| PKCα | 39 | 6.5-fold |
| PKCγ | 83 | 13.8-fold |
| PKCε | 110 | 18.3-fold |
| Data sourced from cell-free assays.[9][10] |
Signaling Pathway Inhibition
This compound's antitumor activity stems from its ability to modulate two critical signaling cascades: the PKCβ pathway and the PI3K/AKT pathway.[4][7]
-
PKCβ Pathway: PKCβ is a key mediator in the signaling cascade initiated by vascular endothelial growth factor (VEGF).[11][12] By inhibiting PKCβ, this compound blocks VEGF-stimulated neo-angiogenesis, thereby reducing a tumor's blood supply.[1][13]
-
PI3K/AKT Pathway: this compound also suppresses signaling through the PI3K/AKT pathway.[4][6] This pathway is central to cell survival and proliferation. Inhibition of this pathway leads to the dephosphorylation (and thus activation) of downstream targets like Glycogen Synthase Kinase 3 beta (GSK3β) and prevents the phosphorylation of others like the ribosomal protein S6.[6][14] The modulation of these downstream effectors ultimately promotes apoptosis and inhibits cell proliferation.[14][15]
The following diagram illustrates the key signaling pathways affected by this compound.
Caption: this compound inhibits PKCβ and AKT signaling pathways.
Pharmacodynamic Biomarkers
The phosphorylation status of GSK3β at serine 9 (pGSK3β Ser9) has been identified as a reliable pharmacodynamic marker for this compound activity.[6][14] this compound treatment leads to a decrease in pGSK3β levels, which can be measured in both tumor tissue and peripheral blood mononuclear cells (PBMCs).[6][16] This provides a surrogate measure of target engagement and biological activity in clinical settings.[6][8] Other potential biomarkers include the phosphorylation levels of ribosomal protein S6 and AKT.[6]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The clinical pharmacokinetics of this compound have been evaluated in several Phase I and II studies.
Absorption and Distribution
This compound is administered orally.[5] Its exposure is higher when administered in a fed state compared to a fasted state.[5] Following single and multiple dosing, the mean terminal half-life (t1/2) of this compound ranges from approximately 10 to 27 hours.[5][17] Plasma protein binding of this compound is high, at approximately 95%.[5][18]
Metabolism and Excretion
This compound is primarily metabolized by the cytochrome P450 3A (CYP3A) enzyme system.[5][16] This leads to the formation of several metabolites, including three that are pharmacologically active: LY326020 (a desmethylenepyrimidyl metabolite), LY485912 (a desmethyl metabolite), and LSN2406799 (a hydroxymethyl intermediate).[5][12] These active metabolites exhibit potencies similar to the parent compound in inhibiting PKCβ.[5] The half-life of the total analytes (this compound and its active metabolites) is longer, ranging from approximately 40 to 54 hours.[17]
Pharmacokinetic Parameters
The table below summarizes key pharmacokinetic parameters of this compound from a Phase I dose-escalation study in patients with advanced solid tumors.
| Dose Level (mg/day) | Cmax,ss (nmol/L) | tmax,ss (h) | AUCτ,ss (nmol·h/L) | t1/2 (h) |
| 250 | 1040 ± 430 | 4.0 ± 2.0 | 15200 ± 6230 | 13.3 ± 4.4 |
| 375 | 1680 ± 1030 | 4.0 ± 2.0 | 25400 ± 15000 | 11.2 ± 3.1 |
| 500 | 1910 ± 1170 | 4.7 ± 2.5 | 31800 ± 20400 | 11.9 ± 3.4 |
| 750 | 2440 ± 1110 | 5.3 ± 1.2 | 40100 ± 18900 | 10.1 ± 1.0 |
Data are presented as mean ± SD. Cmax,ss: maximum concentration at steady-state; tmax,ss: time to reach Cmax,ss; AUCτ,ss: area under the curve over a dosing interval at steady-state; t1/2: terminal half-life. Data from a study in Japanese patients.[5]
It was noted that Cmax and AUC did not increase proportionally with the dose, and exposures appeared to plateau at doses above 500 mg.[5][18] A recommended Phase II dose of 500-525 mg once daily was established based on achieving a target steady-state plasma concentration of approximately 1400 nmol/L, which is associated with biological activity.[3][12][17]
Drug Interactions
Given its metabolism by CYP3A4, co-administration of this compound with strong inducers or inhibitors of this enzyme can significantly alter its plasma concentration.[16] Enzyme-inducing antiepileptic drugs (EIAEDs), for instance, have been shown to substantially reduce this compound exposure.[16]
Experimental Protocols
This section details methodologies for key experiments used to characterize the pharmacodynamics and pharmacokinetics of this compound.
PKCβ Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit PKCβ enzymatic activity.
-
Principle: A filter plate-based assay measures the incorporation of radiolabeled phosphate (³³P) from ATP into a substrate protein (e.g., myelin basic protein).
-
Methodology:
-
Reactions are prepared in 96-well plates containing buffer (90 mM HEPES, pH 7.5), cofactors (5 mM MgCl₂, 100 µM CaCl₂), lipids (0.1 mg/mL phosphatidylserine, 5 µg/mL diacylglycerol), ATP (30 µM with 0.005 µCi/µL ³³P-ATP), and substrate (0.25 mg/mL myelin basic protein).[9]
-
Serial dilutions of this compound (e.g., 1-2000 nM) are added to the wells.[9]
-
The reaction is initiated by adding recombinant human PKCβII enzyme (e.g., 390 pM).[9]
-
Plates are incubated at room temperature for 60 minutes.[9]
-
The reaction is quenched with 10% phosphoric acid.[9]
-
The mixture is transferred to a phosphocellulose filter plate, which binds the phosphorylated substrate.[9]
-
The plate is washed to remove unincorporated ³³P-ATP.[9]
-
Scintillation cocktail is added, and radioactivity is measured using a scintillation counter.[9]
-
IC50 values are calculated by fitting the dose-response data to a logistic equation.[9]
-
Western Blot for Phosphorylated Downstream Targets
This method is used to assess the effect of this compound on the phosphorylation status of key proteins in the AKT signaling pathway.
-
Principle: Western blotting uses specific antibodies to detect target proteins (e.g., p-GSK3β, p-AKT) in cell lysates that have been separated by size via gel electrophoresis.
-
Methodology:
-
Cancer cell lines (e.g., MM.1S multiple myeloma cells) are treated with this compound (e.g., 2 µmol/L) for various time points (e.g., 2, 4, 24, 72 hours).[14]
-
Cells are harvested and lysed to prepare whole-cell extracts.[14]
-
Protein concentration in the extracts is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for p-GSK3β (Ser9), p-AKT (Ser473), total GSK3β, and total AKT.[14]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels.
-
Pharmacokinetic Sample Analysis
This protocol describes the method for quantifying this compound and its metabolites in plasma.
-
Principle: A validated liquid chromatography and tandem mass spectrometry (LC-MS/MS) method is used for the sensitive and specific quantification of the analytes.
-
Methodology:
-
Blood samples are collected from patients at specified time points (e.g., pre-dose, and 1, 2, 4, 6, 24 hours post-dose).[11][19]
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
Plasma samples are prepared, typically involving protein precipitation followed by solid-phase or liquid-liquid extraction to isolate the drug and its metabolites.
-
The extracted samples are analyzed using an LC-MS/MS system. The compounds are separated on a chromatography column and then detected by a mass spectrometer.
-
Pharmacokinetic parameters (Cmax, tmax, AUC) are calculated from the plasma concentration-time data using noncompartmental methods.[11] The lower limit of quantification for this compound is typically around 0.970 nmol/L.[11]
-
The following diagram provides a workflow for a preclinical xenograft study, a common model for evaluating the in vivo efficacy of anticancer agents like this compound.
Caption: Workflow for a preclinical xenograft model study.
Finally, the logical relationship in a typical Phase I dose-escalation study, such as those conducted for this compound, is depicted below.
Caption: Logic of a Phase I dose-escalation clinical trial.
Conclusion
This compound is a selective inhibitor of PKCβ and the PI3K/AKT pathway with a well-characterized pharmacokinetic and pharmacodynamic profile. It demonstrates direct antitumor effects by inducing apoptosis and inhibiting proliferation, alongside indirect effects through the suppression of angiogenesis.[6] The pharmacokinetic profile supports once-daily oral dosing, with plasma exposures reaching biologically active concentrations at the recommended Phase II dose of 500-525 mg.[3][17] The identification of pGSK3β as a reliable pharmacodynamic biomarker allows for the assessment of target engagement in clinical trials.[6] While single-agent efficacy in some late-stage trials was limited, its mechanism of action and safety profile suggest potential for use in combination with other cytotoxic or targeted agents.[10][20] The data and protocols summarized in this guide provide a foundational resource for professionals involved in the ongoing research and development of kinase inhibitors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. agscientific.com [agscientific.com]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Phase I dose escalation and pharmacokinetic study of oral this compound (LY317615) in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The protein kinase Cbeta-selective inhibitor, this compound (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Molecular pathways involved in the synergistic interaction of the PKCβ inhibitor this compound with the antifolate pemetrexed in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A phase 1 and pharmacokinetic study of this compound in pediatric patients with refractory primary central nervous system tumors: a pediatric brain tumor consortium study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Effects of this compound, alone or in combination, on signaling pathway controlling growth and survival of B-cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A phase I/II trial of this compound in patients with recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Phase III Study of this compound Compared With Lomustine in the Treatment of Recurrent Intracranial Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound: A lesson in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell Viability Assays with Enzastaurin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the effects of Enzastaurin on cell viability. This compound is a selective inhibitor of Protein Kinase C beta (PKCβ) and also suppresses the PI3K/AKT signaling pathway, leading to the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[1][2] This document outlines the protocols for two standard cell viability assays, the MTT assay for measuring metabolic activity and the Annexin V/PI assay for detecting apoptosis, in the context of this compound treatment.
Mechanism of Action of this compound
This compound is an oral serine/threonine kinase inhibitor that demonstrates a multi-faceted approach to suppressing tumor growth.[1] Its primary mechanism involves the selective inhibition of PKCβ, an enzyme implicated in tumor-induced angiogenesis.[3] Beyond its anti-angiogenic properties, this compound directly impacts tumor cells by inducing apoptosis and inhibiting proliferation.[4] This is achieved through the suppression of the PI3K/AKT pathway, a critical signaling cascade for cell survival and growth.[1][2] The inhibition of this pathway leads to decreased phosphorylation of downstream targets such as GSK3β.[5][6]
Figure 1: this compound Signaling Pathway.
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound on various cancer cell lines as determined by cell viability and proliferation assays.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5637 | Transitional Cell Carcinoma | 1 | [7] |
| TCC-SUP | Transitional Cell Carcinoma | 1 | [7] |
| Multiple Myeloma (Panel) | Multiple Myeloma | 0.6 - 1.6 | [4] |
| Colorectal Cancer (Panel) | Colorectal Cancer | 0.35 - 4 | [8] |
| Small-Cell Lung Cancer (Panel) | Small-Cell Lung Cancer | 3 - 10 | [9] |
| Non–Small Cell Lung Cancer (Panel) | Non–Small Cell Lung Cancer | 3 - 10 | [9] |
Table 2: Dose-Dependent Reduction in Cell Proliferation with this compound Treatment
| Cell Line | Cancer Type | This compound Concentration (µM) | Proliferation Reduction (%) | Reference |
| MCF-7 | Breast Cancer | 10 | 60 - 85 | [5] |
| BT-474 | Breast Cancer | 10 | 60 - 85 | [5] |
| MDA-MB-435 | Breast Cancer | 10 | 60 - 85 | [5] |
| SK-BR-3 | Breast Cancer | 10 | 60 - 85 | [5] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group.
Figure 2: MTT Assay Experimental Workflow.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[12]
Materials:
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells. For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Be sure to collect any floating cells from the supernatant as they may be apoptotic.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and gently vortex.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Figure 3: Annexin V/PI Assay Workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phase III Study of this compound Compared With Lomustine in the Treatment of Recurrent Intracranial Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Protein kinase C β inhibition by this compound leads to mitotic missegregation and preferential cytotoxicity toward colorectal cancer cells with chromosomal instability (CIN) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Detection of B lymphoma cells undergoing apoptosis by Annexin-V assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
Application Note: Enzastaurin Protocol for Apoptosis Induction and TUNEL Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: Enzastaurin is an oral serine-threonine kinase inhibitor that has been investigated for its antineoplastic properties.[1][2] Its mechanism of action involves the suppression of tumor growth through multiple pathways, including the induction of apoptosis.[1][3] this compound selectively inhibits Protein Kinase C beta (PKCβ) and suppresses signaling through the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway.[1][4][5] This disruption leads to decreased cell proliferation and the induction of programmed cell death in various cancer cell lines.[3][6] The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common and reliable method for detecting the DNA fragmentation that is a characteristic hallmark of late-stage apoptosis, making it a suitable method for quantifying the apoptotic effects of this compound.[7][8][9] This document provides detailed protocols for inducing apoptosis in cancer cell lines using this compound and subsequently quantifying it via the TUNEL assay.
Mechanism of Action: this compound Signaling
This compound is a potent and selective ATP-competitive inhibitor of PKCβ.[10] By inhibiting PKCβ, it disrupts downstream signaling cascades.[5] Crucially, it also suppresses the PI3K/AKT pathway, which is frequently over-activated in cancer and plays a central role in promoting cell survival and inhibiting apoptosis.[4][11] The inhibition of AKT prevents the phosphorylation and subsequent inactivation of downstream targets like Glycogen Synthase Kinase 3 beta (GSK3β), ultimately promoting apoptotic pathways.[3][4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. agscientific.com [agscientific.com]
- 3. The protein kinase Cbeta-selective inhibitor, this compound (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. youtube.com [youtube.com]
- 9. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The selective protein kinase C beta inhibitor this compound induces apoptosis in cutaneous T-cell lymphoma cell lines through the AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Enzastaurin in Glioblastoma Xenograft Models
Introduction
Enzastaurin (LY317615.HCl) is an oral, ATP-competitive, serine/threonine kinase inhibitor with potent activity against Protein Kinase C beta (PKCβ) and the PI3K/AKT signaling pathway.[1][2][3] In the context of glioblastoma (GBM), a highly aggressive primary brain tumor, this compound has been investigated for its dual mechanism of action: the direct suppression of tumor cell proliferation and induction of apoptosis, coupled with an indirect anti-angiogenic effect by inhibiting tumor-induced blood vessel formation.[4][5] Preclinical studies using glioblastoma xenograft models have been instrumental in elucidating its therapeutic potential, mechanism of action, and effective combination strategies.
Mechanism of Action
This compound exerts its anti-tumor effects by targeting key signaling nodes within cancer cells. It is a selective inhibitor of PKCβ, an enzyme implicated in tumor cell proliferation and angiogenesis.[6] Inhibition of PKCβ by this compound disrupts the downstream PI3K/AKT pathway, which is frequently hyperactivated in glioblastoma and plays a crucial role in promoting cell survival and resistance to therapy.[3][7] A key downstream target in this pathway is Glycogen Synthase Kinase 3 beta (GSK3β). This compound treatment suppresses the phosphorylation of GSK3β, which can serve as a reliable pharmacodynamic marker of its biological activity in both tumor tissue and peripheral blood mononuclear cells (PBMCs).[4][6]
Furthermore, studies have revealed that this compound can dramatically enhance the efficacy of the standard-of-care alkylating agent, temozolomide (TMZ).[8] This synergistic effect is achieved by blocking TMZ-induced activation of the pro-survival transcription factor CREB, a process mediated by p90RSK and AKT signaling pathways.[9]
Signaling Pathway Diagrams
Quantitative Data Summary
The efficacy of this compound has been quantified in several preclinical studies, with results varying based on the specific glioblastoma model and treatment regimen.
Table 1: In Vitro Activity of this compound
| Target | IC₅₀ | Cell Context | Reference |
|---|---|---|---|
| PKCβ | 6 nmol/L | Enzyme Assay | [6] |
| p90RSK | 29 nmol/L | Enzyme Assay |[8] |
Table 2: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models
| Xenograft Model | Treatment | Key Findings | Reference |
|---|---|---|---|
| Human Glioblastoma Xenografts | This compound (oral dosing) | Significantly suppressed tumor growth. | [4][6] |
| U87MG & CRL2611 Xenografts | This compound + Temozolomide | Combination produced significantly greater tumor growth inhibition than either agent alone. | [9] |
| 13 Patient-Derived Xenografts (Orthotopic) | this compound Monotherapy (75 mg/kg BID) | No significant survival difference compared to vehicle control. No effect on proliferation (MIB1) or microvessel density (CD31). |[10] |
Table 3: Pharmacodynamic Biomarkers for this compound Activity
| Biomarker | Tissue/Cell Type | Effect of this compound | Reference |
|---|---|---|---|
| pGSK3β (Ser9) | Xenograft Tumor Tissue | Suppressed phosphorylation. | [4][6] |
| pGSK3β | Peripheral Blood Mononuclear Cells (PBMCs) | Suppressed phosphorylation; identified as a potential systemic biomarker. | [4][11] |
| pAKT (Thr308) | Cultured Tumor Cells | Suppressed phosphorylation. | [6] |
| pCREB (Ser133) | Glioblastoma Cells | Blocked TMZ-induced increase in phosphorylation. |[9] |
Experimental Protocols
This section provides a generalized protocol for evaluating this compound in an orthotopic patient-derived glioblastoma xenograft model, synthesized from established methodologies.[10][12][13]
Experimental Workflow Diagramdot
References
- 1. news.cancerconnect.com [news.cancerconnect.com]
- 2. Denovo Biopharma [denovobiopharma.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The protein kinase Cbeta-selective inhibitor, this compound (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound plus temozolomide with radiation therapy in glioblastoma multiforme: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase III Study of this compound Compared With Lomustine in the Treatment of Recurrent Intracranial Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A phase I/II trial of this compound in patients with recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy of Enzastaurin with Temozolomide: Application Notes and Protocols for Researchers
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the combination therapy involving Enzastaurin and Temozolomide, with a primary focus on its application in the treatment of glioblastoma multiforme (GBM). This document includes a summary of clinical trial data, detailed experimental protocols for relevant assays, and visualizations of the key signaling pathways and experimental workflows.
Introduction
This compound is an oral serine/threonine kinase inhibitor that primarily targets Protein Kinase C-beta (PKCβ) and the phosphoinositide 3-kinase (PI3K)/AKT pathway.[1] Its mechanism of action involves the suppression of tumor cell proliferation, induction of apoptosis, and inhibition of tumor-induced angiogenesis.[2][3][4] Temozolomide (TMZ) is an oral alkylating agent that damages DNA in tumor cells, leading to apoptosis.[5][6] The combination of this compound with the standard-of-care TMZ, often administered with radiation therapy, has been investigated as a promising strategy to enhance therapeutic efficacy in GBM, the most aggressive primary brain tumor in adults.[7] Preclinical studies have demonstrated that this compound can enhance the sensitivity of glioblastoma cells to TMZ, including those resistant to TMZ due to the expression of O6-methylguanine-DNA methyltransferase (MGMT).[8]
Data Presentation
The following tables summarize the quantitative data from key clinical trials investigating the combination therapy of this compound with Temozolomide in patients with glioblastoma.
Table 1: Phase I Clinical Trial of this compound with Temozolomide and Radiation Therapy in Newly Diagnosed GBM
| Parameter | Value | Reference |
| Study Design | Phase I, dose-escalation | [9][6] |
| Patient Population | Newly diagnosed glioblastoma multiforme (GBM) or gliosarcoma (GS) | [9][6] |
| Treatment Regimen | This compound (250 mg/d or 500 mg/d) + concurrent TMZ (75 mg/m²/d) and radiation (60 Gy) followed by adjuvant TMZ (200 mg/m²/d for 5 days/28-day cycle) | [9][6] |
| Number of Patients | 12 | [9][6] |
| Recommended Phase II Dose of this compound | 250 mg/day | [9][6] |
| Dose-Limiting Toxicities (DLTs) at 500 mg | 2 of 6 patients (Grade 3 and Grade 4 thrombocytopenia) | [9][6] |
| Common Adverse Events | Thrombocytopenia, hematologic toxicity | [9] |
Table 2: Phase II Clinical Trial of this compound with Temozolomide and Radiation Therapy in Newly Diagnosed GBM
| Parameter | Value | Reference |
| Study Design | Open-label, single-arm, Phase II | [7] |
| Patient Population | 66 adults with newly diagnosed GBM or gliosarcoma | [7] |
| Treatment Regimen | This compound (250 mg/day) + concurrent TMZ (75 mg/m²/d) and radiation (60 Gy) followed by adjuvant TMZ (200 mg/m²/d for 5 days/28-day cycle) | [7] |
| Median Overall Survival (OS) | 74 weeks | [7] |
| Median Progression-Free Survival (PFS) | 36 weeks | [7] |
| Key Finding | A positive correlation was observed between O-6-methylguanine-DNA methyltransferase (MGMT) promoter methylation and overall survival. | [7] |
Table 3: Phase III Clinical Trial (ENGAGE) of this compound with Temozolomide and Radiation Therapy in Newly Diagnosed GBM
| Parameter | Value | Reference |
| Study Design | Randomized, double-blind, placebo-controlled, Phase III | [10] |
| Patient Population | Approximately 300 subjects with newly diagnosed glioblastoma | [10] |
| Treatment Regimen | This compound or placebo added to Temozolomide during and following radiation therapy | [10] |
| Primary Endpoint | Overall Survival (OS) | [11] |
| Biomarker | Denovo Genomic Marker 1 (DGM1) positivity is being evaluated as a predictive biomarker for response. | [11] |
Signaling Pathways
The therapeutic effect of the combination of this compound and Temozolomide is rooted in their complementary mechanisms of action, targeting key signaling pathways involved in cancer cell proliferation, survival, and DNA repair.
Caption: Signaling pathways targeted by this compound and Temozolomide.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and Temozolomide combination therapy.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound and Temozolomide, both individually and in combination, on glioblastoma cell lines.
Materials:
-
Glioblastoma cell line (e.g., U87MG, T98G)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Temozolomide (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and Temozolomide in complete medium. Add 100 µL of the drug solutions to the respective wells. For combination treatment, add both drugs to the same wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and assess the synergistic, additive, or antagonistic effects of the combination using methods such as the Chou-Talalay method.
Caption: Workflow for the in vitro cell viability (MTT) assay.
Protocol 2: Protein Kinase C (PKC) Beta Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound on PKCβ.
Materials:
-
Recombinant human PKCβ
-
PKC substrate peptide (e.g., a peptide containing a PKC phosphorylation site)
-
This compound
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM CaCl₂)
-
Phosphatidylserine and Diacylglycerol (for PKC activation)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture containing kinase reaction buffer, PKC substrate peptide, and lipid activators (phosphatidylserine and diacylglycerol).
-
Add Inhibitor: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction tubes.
-
Enzyme Addition: Add recombinant PKCβ to each tube to initiate a pre-incubation step.
-
Start Reaction: Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. Incubate at 30°C for 10-20 minutes.
-
Stop Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
Data Analysis: Calculate the percentage of PKCβ inhibition for each this compound concentration and determine the IC50 value.
Caption: Workflow for the PKC Beta Inhibition Assay.
Protocol 3: Western Blot Analysis for AKT Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the AKT signaling pathway.
Materials:
-
Glioblastoma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus (for transferring proteins to a membrane)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat glioblastoma cells with various concentrations of this compound for a specified time. Lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
The combination of this compound and Temozolomide represents a rationally designed therapeutic strategy for glioblastoma. The data from clinical trials suggest that this combination is generally well-tolerated and holds promise for improving patient outcomes. The provided protocols and pathway diagrams serve as a valuable resource for researchers investigating the mechanisms of action and efficacy of this combination therapy. Further research, including the outcomes of the ongoing Phase III ENGAGE trial, will be crucial in defining the clinical utility of this treatment regimen.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The protein kinase Cbeta-selective inhibitor, this compound (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I/II trial of this compound in patients with recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Phase II and pharmacogenomics study of this compound plus temozolomide during and following radiation therapy in patients with newly diagnosed glioblastoma multiforme and gliosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. Frontiers | An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance? [frontiersin.org]
Enzastaurin and Radiation Therapy: Preclinical Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive summary of the preclinical data and methodologies used to evaluate the combination of enzastaurin and radiation therapy. The following sections detail the synergistic antitumor effects observed in various cancer models, the underlying molecular mechanisms, and detailed protocols for key experiments.
Data Summary
The combination of this compound and radiation has demonstrated significant preclinical activity across a range of cancer models. This compound, a selective inhibitor of Protein Kinase C beta (PKCβ), has been shown to enhance the efficacy of radiation therapy by targeting critical cell signaling pathways involved in cell survival, proliferation, and angiogenesis.[1][2][3]
In Vitro Studies: Radiosensitization of Cancer and Endothelial Cells
Preclinical studies have consistently shown that this compound can sensitize both cancer cells and endothelial cells to the cytotoxic effects of radiation. This dual action contributes to a more potent antitumor response.
| Cell Line | Cancer Type | This compound Concentration | Radiation Dose | Key Findings | Reference |
| FaDu, SCC-25 | Head and Neck Squamous Cell Carcinoma (HNSCC) | 1-5 µM | 2-8 Gy | Increased apoptosis, decreased cell viability, and inhibition of the PI3K/AKT pathway. | [1] |
| 4T1 | Murine Breast Cancer | Not specified | Not specified | Suppressed proliferation and colony formation; induced caspase-mediated apoptosis. | [2] |
| Human Dermal Microvessel Endothelial Cells (HDMEC) | Endothelial Cells | 1 µM | 2-8 Gy | Radiosensitization with an enhancement ratio of 1.31 ± 0.05; reduced capillary sprouting. | [4] |
| BxPC3, Panc1 | Pancreatic Cancer | Not specified | 2 Gy x 5 | Modest radiosensitization in culture. | [5] |
In Vivo Studies: Tumor Growth Delay and Antiangiogenic Effects
In animal models, the combination of this compound and radiation has resulted in significant tumor growth delay and a reduction in tumor vascularity, highlighting the antiangiogenic properties of this combination therapy.
| Xenograft Model | Cancer Type | This compound Dose | Radiation Regimen | Key Findings | Reference |
| FaDu | Head and Neck Squamous Cell Carcinoma (HNSCC) | 75 mg/kg/day | 2 Gy/day for 5 days | Significant tumor growth inhibition compared to either treatment alone. | [1] |
| 4T1 | Murine Breast Cancer (Bone Metastasis) | Not specified | Localized radiation | Reduced tumor blood vessel density, bone destruction, and pain. | [2] |
| BxPC3, Panc1 | Pancreatic Cancer | 100 mg/kg twice daily | 2 Gy once daily for 5 days | Increased radiation-induced tumor growth delay and decreased microvessel density. | [6] |
Signaling Pathways and Mechanisms of Action
This compound enhances the effects of radiation primarily through the inhibition of the PKCβ and downstream PI3K/AKT signaling pathways. This disruption leads to decreased cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
References
- 1. Antitumor activity of this compound as radiation sensitizer in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase C-beta inhibitor this compound (LY317615.HCI) enhances radiation control of murine breast cancer in an orthotopic model of bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (LY317615), A PROTEIN KINASE C BETA SELECTIVE INHIBITOR, ENHANCES ANTI-ANGIOGENIC EFFECT OF RADIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of PKCbeta, Enhances Antiangiogenic Effects and Cytotoxicity of Radiation against Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of protein kinase Cbeta by this compound enhances radiation cytotoxicity in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing and Administration of Enzastaurin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosing and administration of Enzastaurin, a selective inhibitor of Protein Kinase C beta (PKCβ) and the PI3K/AKT signaling pathway. The information is compiled from preclinical and clinical studies to guide researchers in designing and executing in vivo experiments.
Overview of this compound's Mechanism of Action
This compound is an oral serine/threonine kinase inhibitor that exerts its anti-tumor effects through multiple mechanisms.[1] It primarily targets PKCβ, a key enzyme in signal transduction pathways that regulate cell proliferation, apoptosis, and angiogenesis.[1] By inhibiting PKCβ, this compound can suppress tumor growth by preventing the formation of new blood vessels that supply nutrients to the tumor.[2][3] Additionally, this compound has been shown to inhibit the PI3K/AKT pathway, which is frequently activated in various cancers and plays a crucial role in cell survival and proliferation.[1] Preclinical and clinical studies have investigated this compound in a range of cancers, including glioblastoma, diffuse large B-cell lymphoma, and transitional cell carcinoma.[2][3][4]
In Vivo Dosing and Administration Data
The following tables summarize the quantitative data on this compound dosing from both preclinical animal studies and human clinical trials.
Table 1: Preclinical In Vivo Dosing of this compound
| Animal Model | Cancer Type | Route of Administration | Dose | Dosing Schedule | Vehicle | Reference |
| Athymic Nude Mice | Transitional Cell Carcinoma Xenograft | Oral Gavage | 100 mg/kg | Once or thrice daily | Suspended in distilled water | [2] |
| Athymic Nude Mice | Glioblastoma Xenograft | Oral Gavage | 75 mg/kg | Twice daily | Not specified |
Table 2: Clinical Trial Dosing of this compound in Humans
| Clinical Trial Phase | Cancer Type | Route of Administration | Dose | Dosing Schedule | Key Findings | Reference |
| Phase I/II | Recurrent High-Grade Glioma | Oral | 500 or 525 mg/day | Once daily | Well-tolerated; dose escalations up to 900 mg/day did not significantly increase serum exposure.[2] | [2] |
| Phase I | Advanced Cancer | Oral | 525 mg | Once daily | Recommended Phase II dose; well-tolerated up to 700 mg/day.[5] | [5] |
| Phase I | Recurrent Glioma | Oral | 500, 800, 1000 mg total daily | Once or twice daily | Twice daily dosing increased drug exposure but with higher toxicity.[6] | [6] |
| Phase II | Relapsed/Refractory Diffuse Large B-Cell Lymphoma | Oral | 500 mg | Not specified | Showed clinical antitumor activity.[4] | [4] |
| Phase I | Advanced Cancer (in combination with gemcitabine and cisplatin) | Oral | 500 mg | Once daily | Recommended Phase II dose for the combination therapy.[7] | [7] |
| Phase II | Early Breast Cancer | Oral | 1125 mg loading dose, then 500 mg/day | Once daily | Well-tolerated.[8] | [8] |
| Phase Ib | Advanced/Metastatic Cancer (in combination with pemetrexed) | Oral | 500 mg QD or 250 mg BID | Once or twice daily | Twice daily regimen resulted in higher drug exposure.[9] | [9] |
| Phase III | Newly Diagnosed Glioblastoma (in combination with temozolomide and radiation) | Oral | 375 mg | Not specified | Higher dose being tested; food intake is important for absorption.[3] | [3] |
Experimental Protocols
Protocol for Preparation and Oral Administration of this compound in a Mouse Xenograft Model
This protocol provides a general guideline for the in vivo administration of this compound to mice bearing subcutaneous tumor xenografts.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile distilled water or a solution of 0.5% carboxymethylcellulose sodium (CMC-Na) in water)
-
Sterile conical tubes
-
Vortex mixer
-
Animal balance
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
70% ethanol
-
Animal handling and restraint equipment
Procedure:
-
Animal Model: Athymic nude mice (4-6 weeks old) are commonly used for establishing tumor xenografts.
-
Tumor Cell Implantation:
-
Culture the desired human cancer cell line (e.g., U87MG for glioblastoma) under standard conditions.
-
Harvest cells and resuspend them in a sterile, serum-free medium or PBS.
-
Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before starting treatment. Tumor volume can be calculated using the formula: (length x width²) / 2.
-
-
Preparation of this compound Formulation:
-
Calculate the total amount of this compound needed based on the number of animals, their average weight, the desired dose (e.g., 100 mg/kg), and the dosing volume (typically 0.1 ml or 100 µl per 10g of body weight).
-
Weigh the required amount of this compound powder.
-
In a sterile conical tube, add the appropriate volume of the chosen vehicle (e.g., distilled water).
-
Gradually add the this compound powder to the vehicle while vortexing to create a uniform suspension. Ensure the suspension is well-mixed before each administration.
-
-
Oral Gavage Administration:
-
Weigh each mouse to determine the precise volume of the this compound suspension to be administered.
-
Properly restrain the mouse to immobilize its head and body.
-
Attach the oral gavage needle to a 1 ml syringe filled with the correct volume of the this compound suspension.
-
Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus. Do not force the needle.
-
Slowly dispense the suspension into the stomach.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for a few minutes after administration to ensure there are no signs of distress.
-
-
Dosing Schedule: Administer this compound according to the planned schedule (e.g., once daily, five days a week).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the animals regularly as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint: At the end of the study, euthanize the animals according to institutional guidelines and collect tumors and other tissues for further analysis (e.g., pharmacodynamic studies).
Visualizations
Signaling Pathways of this compound
Caption: Simplified signaling pathway of this compound's inhibitory action.
Experimental Workflow for In Vivo Administration
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A lesson in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The oral protein-kinase C beta inhibitor this compound (LY317615) suppresses signalling through the AKT pathway, inhibits proliferation and induces apoptosis in multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Enzastaurin Technical Support Center: Stability and Storage Guidelines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and proper storage of Enzastaurin. Adherence to these recommendations is crucial for ensuring the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
A1: Solid this compound powder should be stored under controlled temperature conditions to ensure its long-term stability. The recommended storage temperatures and expected shelf life are summarized in the table below.
Q2: How should this compound solutions be stored?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For optimal stability, stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored at low temperatures. It is also advisable to aliquot stock solutions to prevent multiple freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: As a bisindolylmaleimide, this compound may be susceptible to degradation upon exposure to light. Therefore, it is recommended to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What is the solubility of this compound?
A4: this compound has limited solubility in aqueous solutions. It is more readily soluble in organic solvents such as DMSO. Care should be taken when preparing aqueous buffers, with final concentrations typically in the low micromolar range (1-10 µM). The use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[1]
Q5: Are there known degradation pathways for this compound?
A5: this compound, an acyclic bisindolylmaleimide, may be susceptible to hydrolysis and oxidation. Forced degradation studies are necessary to fully characterize its degradation profile.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or inconsistent activity in cell-based assays | Improper storage of this compound stock solutions (e.g., repeated freeze-thaw cycles, storage at inappropriate temperatures). | Prepare fresh stock solutions from solid powder. Aliquot new stock solutions into single-use volumes and store at -80°C for long-term use. |
| Degradation of this compound in working solutions. | Prepare working solutions fresh for each experiment. Avoid prolonged storage of diluted aqueous solutions. | |
| Precipitation observed in stock or working solutions | Exceeding the solubility limit of this compound. | Ensure the concentration does not exceed the known solubility in the chosen solvent. Gentle warming and sonication may aid dissolution in DMSO. For aqueous solutions, consider the use of a co-solvent or surfactant if compatible with the experimental system. |
| Use of DMSO with absorbed moisture. | Use fresh, high-purity, anhydrous DMSO for preparing stock solutions. | |
| Variability in experimental results between batches | Inconsistent weighing or dissolution of the compound. | Ensure accurate weighing using a calibrated balance. Follow a consistent and validated procedure for preparing stock solutions. |
| Potential degradation of the solid compound due to improper storage. | Verify the storage conditions of the solid this compound and ensure it has been protected from light and moisture. |
Quantitative Stability Data
The following tables summarize the recommended storage conditions for this compound powder and solutions.
Table 1: Stability of Solid this compound
| Storage Temperature | Shelf Life |
| -20°C | 3 years |
| 4°C | 2 years |
Table 2: Stability of this compound in Solvent
| Storage Temperature | Shelf Life |
| -80°C | 1 year |
| -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in biological assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to minimize moisture absorption.
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) and brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into single-use, amber vials to avoid repeated freeze-thaw cycles and protect from light.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: General Procedure for a Forced Degradation Study
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature for a defined period, protected from light.
-
Thermal Degradation: Expose solid this compound powder to dry heat in a calibrated oven (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solution of this compound to a light source capable of emitting both UV and visible light in a photostability chamber. A dark control sample should be run in parallel.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Visualizations
Caption: this compound inhibits PKCβ, affecting downstream PI3K/AKT signaling.
Caption: Workflow for assessing this compound stability.
Caption: Decision tree for troubleshooting inconsistent this compound results.
References
Optimizing Enzastaurin Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Enzastaurin concentration for in vitro studies. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: The optimal concentration of this compound is cell-line dependent. However, a general starting range for most cancer cell lines is between 0.1 µM and 10 µM.[1] For instance, in breast cancer cell lines, significant effects on GSK3β phosphorylation are observed within this range.[1] In multiple myeloma cell lines, the half-maximal inhibitory concentration (IC50) for growth inhibition typically falls between 0.6 µM and 1.6 µM.[2] For Waldenstrom macroglobulinemia cell lines, the IC50 for proliferation inhibition is in the range of 2.5-10 µM.[3]
Q2: How long should I incubate my cells with this compound?
A2: A common incubation period to observe significant effects on cell proliferation and apoptosis is 48 to 72 hours.[1][2] However, the optimal incubation time can vary depending on the cell type and the specific endpoint being measured. For signaling pathway analysis by Western blot, shorter incubation times (e.g., 6 to 24 hours) may be sufficient to detect changes in protein phosphorylation.
Q3: What are the key signaling pathways affected by this compound?
A3: this compound is a potent and selective inhibitor of Protein Kinase C beta (PKCβ).[2][4] Its downstream effects include the suppression of the PI3K/AKT pathway and subsequent dephosphorylation (activation) of Glycogen Synthase Kinase 3 beta (GSK3β).[1][5] This ultimately impacts cell proliferation, apoptosis, and angiogenesis.
Q4: How can I assess the effect of this compound on cell viability?
A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: How can I measure this compound-induced apoptosis?
A5: Apoptosis can be effectively measured using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis. A detailed protocol can be found in the "Experimental Protocols" section. This compound-induced apoptosis is often mediated by the activation of caspases, such as caspase-3, -8, and -9, and PARP cleavage.[3]
Troubleshooting Guide
Q1: I am not observing a significant decrease in cell viability with this compound treatment. What could be the reason?
A1:
-
Sub-optimal Concentration or Incubation Time: Ensure you have performed a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Refer to the IC50 values in Table 1 for guidance.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to this compound. High baseline expression of cyclin D1 has been associated with resistance.[6] Consider evaluating cyclin D1 levels in your cells.
-
Drug Inactivity: Ensure the this compound compound is properly stored and has not expired. Prepare fresh stock solutions in DMSO.
-
Assay Issues: Troubleshoot your cell viability assay. Ensure proper cell seeding density and that the MTT incubation time is optimized.
Q2: My Western blot results for p-AKT or p-GSK3β are inconsistent after this compound treatment. What should I do?
A2:
-
Timing of Lysate Collection: The phosphorylation status of signaling proteins can change rapidly. Perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) to identify the optimal time point for observing maximal dephosphorylation.
-
Antibody Quality: Use validated antibodies specific for the phosphorylated and total forms of your proteins of interest.
-
Loading Controls: Ensure equal protein loading by using a reliable loading control such as β-actin or GAPDH.
-
Buffer Preparation: Use fresh lysis and transfer buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins.
Q3: I am observing high background in my Annexin V/PI staining. How can I improve the quality of my data?
A3:
-
Cell Handling: Handle cells gently during harvesting and staining to minimize mechanical damage that can lead to false-positive PI staining.
-
Compensation: Properly compensate for spectral overlap between the fluorochromes used (e.g., FITC for Annexin V and PE or PerCP for PI) during flow cytometry setup.
-
Titrate Reagents: Titrate the concentrations of Annexin V and PI to determine the optimal staining concentrations for your cell type.
-
Controls: Include unstained, single-stained (Annexin V only and PI only), and positive controls (e.g., cells treated with a known apoptosis inducer) to set up the flow cytometer correctly.
Data Presentation
Table 1: Effective Concentrations and IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line Type | Cell Line(s) | Effective Concentration / IC50 | Incubation Time | Reference(s) |
| Breast Cancer | MCF-7, BT-474, MDA-MB-435, SK-BR-3 | 0.1 - 10 µM | 48 - 72 hours | [1] |
| Multiple Myeloma | MM.1S, MM.1R, RPMI 8226, NCI-H929, etc. | IC50: 0.6 - 1.6 µM | Not Specified | [2] |
| Multiple Myeloma | 20 HMCLs | IC50: 1.3 - 12.5 µM | 72 hours | [7] |
| Glioblastoma | U87MG | 0.3 - 4 µM | 72 hours | [2] |
| Colon Carcinoma | HCT116 | 0.3 - 4 µM | 72 hours | [2] |
| Waldenstrom Macroglobulinemia | BCWM.1 | IC50: 2.5 - 10 µM | 48 hours | [3] |
| Mantle Cell Lymphoma | Jeko-1 | IC50: 8.0 µM | 24 hours | [8] |
| Mantle Cell Lymphoma | GRANTA 519, Rec-1, Karpas 422 | IC50: > 50 µM | 24 hours | [8] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle-treated (DMSO) and untreated controls. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for PKC/PI3K/AKT Pathway Analysis
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, p-GSK3β, total GSK3β, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Harvesting: After this compound treatment, harvest both adherent and floating cells. Centrifuge and wash the cells once with ice-cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualization of Key Concepts
Caption: this compound inhibits PKCβ, leading to suppression of the PI3K/AKT pathway.
Caption: Workflow for determining optimal this compound concentration and mechanism.
Caption: A decision tree for troubleshooting common issues with this compound experiments.
References
- 1. This compound inhibits tumours sensitive and resistant to anti-EGFR drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Glycogen Synthase Kinase 3 (GSK3) Increases the Cytotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase C inhibitor this compound induces in vitro and in vivo antitumor activity in Waldenstrom macroglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. ashpublications.org [ashpublications.org]
Technical Support Center: Troubleshooting Enzastaurin Western Blot Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Enzastaurin in Western blot experiments. The information is tailored to address specific issues that may arise when investigating the effects of this compound on its target signaling pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not seeing a decrease in phosphorylated GSK3β (Ser9) or phosphorylated AKT (Ser473) after this compound treatment?
Possible Causes and Solutions:
-
Inactive this compound:
-
Solution: this compound has limited solubility in aqueous solutions. Ensure it is properly dissolved in a suitable solvent like DMSO at a stock concentration of around 7.1 mg/mL with gentle warming.[1] Prepare fresh dilutions in your cell culture medium for each experiment.
-
-
Suboptimal Drug Concentration or Treatment Time:
-
Solution: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration and time course for your specific cell model. IC50 values in multiple myeloma cell lines, for instance, have been observed to range from 0.6 to 1.6 μM.[2]
-
-
Cell Line Insensitivity:
-
Solution: The signaling pathways targeted by this compound may not be constitutively active or critical for proliferation in your chosen cell line. Confirm the expression and baseline phosphorylation of PKCβ, AKT, and GSK3β in your untreated cells.
-
-
Issues with Antibody Detection:
-
Solution: Ensure you are using phospho-specific antibodies validated for Western blotting. Run a positive control, such as lysates from cells treated with a known activator of the AKT pathway (e.g., IGF-1), to confirm your antibody and detection system are working correctly. Also, be aware that phospho-specific antibodies can sometimes produce a lower signal than antibodies for the total protein.[3]
-
-
Sample Handling and Preparation:
-
Solution: It is crucial to work quickly and keep samples on ice to prevent protein degradation and dephosphorylation. Always include phosphatase and protease inhibitors in your lysis buffer.[4]
-
Q2: My total AKT, PKCβ, or GSK3β levels are changing after this compound treatment. Is this expected?
Answer: Generally, no. This compound is a kinase inhibitor that affects the phosphorylation state of its target proteins, not their overall expression levels.[5][6][7] If you observe significant changes in total protein levels, consider the following:
-
Loading Inaccuracies:
-
Solution: Normalize your protein quantification and ensure equal loading across all lanes. Use a reliable loading control, such as β-actin or GAPDH, to verify even loading.
-
-
Extended Treatment Times or High Concentrations:
-
Antibody Cross-Reactivity:
-
Solution: Your antibody for the total protein may have some cross-reactivity with the phosphorylated form or other proteins. Check the antibody datasheet for specificity information and consider trying an antibody from a different vendor.
-
Q3: I'm observing non-specific bands in my Western blot for p-AKT or p-GSK3β.
Possible Causes and Solutions:
-
Antibody Specificity:
-
High Secondary Antibody Concentration:
-
Solution: Too much secondary antibody can lead to high background and non-specific bands.[4] Titrate your secondary antibody to find the optimal dilution.
-
-
Insufficient Washing:
-
Protein Degradation:
-
Solution: Protein degradation can lead to the appearance of lower molecular weight bands.[9] Ensure proper sample handling with the inclusion of protease inhibitors.
-
Q4: The signal for my phosphorylated protein of interest is very weak or absent.
Possible Causes and Solutions:
-
Low Protein Abundance:
-
Solution: Phosphorylated proteins are often present at low levels. Increase the amount of protein loaded onto the gel; 20-30 µg of total protein per lane is a good starting point, but up to 100 µg may be necessary for detecting low-abundance phospho-proteins.[4]
-
-
Inefficient Protein Transfer:
-
Suboptimal Antibody Dilution or Incubation Time:
-
Solution: The primary antibody concentration may be too low. Try a lower dilution or incubate overnight at 4°C to increase the signal.
-
-
Inactive Detection Reagents:
-
Solution: Ensure your ECL substrate has not expired and is properly mixed.
-
Q5: How can I confirm that this compound is active in my experimental system?
Answer: The phosphorylation status of Glycogen Synthase Kinase 3β (GSK3β) at Serine 9 is a reliable pharmacodynamic marker of this compound activity.[8] A successful experiment should demonstrate a decrease in p-GSK3β (Ser9) levels following this compound treatment, while total GSK3β levels remain unchanged.[8][12]
Quantitative Data Summary
To aid in the analysis of your Western blot results, use the following table to summarize densitometry data. This will allow for a clear comparison of the effects of this compound across different conditions.
| Treatment Condition | Concentration (µM) | p-PKCβ (Normalized Intensity) | Total PKCβ (Normalized Intensity) | p-AKT (Ser473) (Normalized Intensity) | Total AKT (Normalized Intensity) | p-GSK3β (Ser9) (Normalized Intensity) | Total GSK3β (Normalized Intensity) | Loading Control (e.g., β-actin) |
| Vehicle Control | 0 | |||||||
| This compound | X | |||||||
| This compound | Y | |||||||
| This compound | Z |
Experimental Protocols
Detailed Methodology for this compound Western Blot Analysis
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare fresh dilutions of this compound from a DMSO stock.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-GSK3β, anti-total GSK3β) at the recommended dilution overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Visualizations
References
- 1. agscientific.com [agscientific.com]
- 2. selleckchem.com [selleckchem.com]
- 3. youtube.com [youtube.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound inhibits tumours sensitive and resistant to anti-EGFR drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. youtube.com [youtube.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. aacrjournals.org [aacrjournals.org]
Enzastaurin Cell-Based Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Enzastaurin in cell-based assays. The information is tailored for scientists in academic and drug development settings to help identify and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an ATP-competitive, selective inhibitor of Protein Kinase C beta (PKCβ), a serine/threonine kinase.[1] By inhibiting PKCβ, this compound disrupts downstream signaling pathways, including the PI3K/AKT pathway, which are crucial for cell proliferation, survival, and angiogenesis.[2][3] This leads to the induction of apoptosis and suppression of tumor cell growth.[2][3]
Q2: What are the known downstream targets of this compound?
This compound's inhibition of PKCβ leads to the suppression of phosphorylation of several downstream targets. Key among these are Glycogen Synthase Kinase 3 beta (GSK3β) and AKT.[1] The dephosphorylation of GSK3β at Ser9 is often used as a pharmacodynamic marker of this compound activity.[1] It also affects the phosphorylation of ribosomal protein S6.[4]
Q3: In which solvents should this compound be dissolved and what are the solubility limits?
This compound has limited solubility. It is most commonly dissolved in Dimethyl Sulfoxide (DMSO). One source suggests a solubility of up to 7.1 mg/mL in DMSO with gentle warming.[5] Its solubility in aqueous solutions, including cell culture media, is significantly lower, which can limit the achievable concentrations in experiments to the low micromolar range (1-10 µM).[5] It is crucial to use fresh, high-quality DMSO as moisture can reduce solubility.[4]
Q4: What is a typical IC50 range for this compound in cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cell lines. Reported IC50 values for growth inhibition generally fall within the low micromolar range. For example, in multiple myeloma cell lines, IC50 values ranged from 0.6 to 1.6 µM.[4] In some colorectal cancer cell lines, the IC50 for cytotoxicity was between 0.35 to 4 µM. It is important to determine the IC50 empirically for your specific cell line of interest.
Q5: Are there known off-target effects of this compound?
While this compound is selective for PKCβ, it can inhibit other kinases, particularly at higher concentrations. It shows some activity against other PKC isoforms like PKCα, PKCγ, and PKCε, though with 6- to 20-fold less potency.[4] Additionally, this compound has been shown to have activity towards GSK3.[5] Researchers should be mindful of these potential off-target effects when interpreting results, especially at concentrations significantly above the known IC50 for PKCβ inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for a cell-based assay.
Caption: this compound signaling pathway.
Caption: General workflow for this compound cell-based assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak effect on cell viability/proliferation | 1. Compound Inactivity: Improper storage or handling of this compound. 2. Low Concentration: The concentrations used are below the effective range for the specific cell line. 3. Cell Line Resistance: The cell line may be inherently resistant to this compound's effects. | 1. Use a fresh aliquot of this compound. Ensure proper storage at -20°C and protect from light. 2. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM). 3. Check the literature for known sensitivity of your cell line. Consider using a positive control cell line known to be sensitive. |
| Precipitation of this compound in cell culture media | 1. Poor Solubility: this compound has limited aqueous solubility.[5] 2. High Concentration: Exceeding the solubility limit in the final media volume. 3. Interaction with Media Components: Components in the serum or media may reduce solubility. | 1. Prepare a high-concentration stock in 100% DMSO. Ensure the final DMSO concentration in the media is low (typically <0.5%) to avoid solvent toxicity. 2. Do not exceed recommended working concentrations (typically in the low micromolar range).[5] 3. Prepare dilutions in serum-free media immediately before adding to the cells. Visually inspect for precipitation under a microscope. |
| High variability between replicate wells | 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well. 2. Edge Effects: Evaporation from wells on the perimeter of the plate. 3. Compound Precipitation: Inconsistent precipitation of this compound across the plate. | 1. Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Prepare a master mix of the final this compound concentration in media and then aliquot to the wells to ensure uniform distribution. |
| Unexpected increase in a signaling protein (e.g., Cyclin D1) | 1. Complex Biological Regulation: this compound's inhibition of GSK3β can lead to the stabilization of proteins that are normally targeted for degradation, such as Cyclin D1. | 1. This may be an expected off-target or secondary effect. Analyze multiple downstream targets and time points to understand the complete signaling profile. Correlate these changes with phenotypic outcomes like cell cycle arrest or apoptosis. |
| No change in p-GSK3β (Ser9) levels after treatment | 1. Assay Timing: The time point of analysis may be too early or too late to observe the change. 2. Antibody Issues: The primary antibody for p-GSK3β may not be specific or sensitive enough. 3. Cellular Context: The cell line may have altered signaling pathways where GSK3β phosphorylation is not prominently regulated by PKCβ. | 1. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time to observe dephosphorylation. 2. Validate the antibody with a positive control (e.g., cells treated with a known activator of the pathway) and a negative control (e.g., total GSK3β). 3. Analyze other downstream markers of the PI3K/AKT pathway, such as p-AKT or p-S6. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 (in vitro, cell-free) | 6 nM | For PKCβ inhibition. | [4] |
| IC50 (in vitro, cell-free) | 39 nM, 83 nM, 110 nM | For PKCα, PKCγ, and PKCε respectively, showing selectivity for PKCβ. | [6] |
| IC50 (Cell Growth Inhibition) | 0.6 - 1.6 µM | In a panel of Multiple Myeloma (MM) cell lines. | [4] |
| IC50 (Cell Growth Inhibition) | 3 - 10 µM | In a panel of Small Cell Lung Cancer (SCLC) and Non-Small Cell Lung Cancer (NSCLC) cell lines. | |
| Solubility in DMSO | ~7.1 mg/mL | With gentle warming. | [5] |
| Recommended in vitro concentration range | 1 - 10 µM | Due to lower solubility in aqueous solutions. | [5] |
Key Experimental Protocols
Proliferation Assay (MTT/MTS-based)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound at various concentrations in the appropriate cell culture medium.
-
Treatment: Remove the existing media from the cells and add the 2X this compound solutions. Also include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
Reagent Addition: Add the MTT or MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Data Acquisition: If using MTT, add the solubilization solution. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
Western Blot for Phospho-GSK3β
-
Cell Culture and Treatment: Grow cells to 70-80% confluency in larger format plates (e.g., 6-well plates). Treat with this compound at the desired concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-GSK3β (Ser9) and total GSK3β overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-GSK3β signal to the total GSK3β signal.
References
- 1. The protein kinase Cbeta-selective inhibitor, this compound (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced apoptosis in glioma cells is caspase-dependent and inhibited by BCL-XL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. agscientific.com [agscientific.com]
- 6. ashpublications.org [ashpublications.org]
Technical Support Center: Monitoring Enzastaurin Efficacy in Xenograft Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on monitoring the efficacy of Enzastaurin in xenograft models. Find troubleshooting tips and answers to frequently asked questions to help ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an oral serine-threonine kinase inhibitor.[1][2] Its primary mechanism of action is the selective inhibition of Protein Kinase C beta (PKCβ), a key enzyme in signal transduction pathways that regulate cell proliferation, apoptosis, and angiogenesis.[1][2][3] this compound also suppresses signaling through the phosphatidylinositol 3-kinase (PI3K)/AKT pathway.[1][2][3]
Q2: What are the expected anti-tumor effects of this compound in xenograft models?
In preclinical xenograft models, this compound has been shown to suppress tumor growth through several mechanisms[3][4]:
-
Inhibition of cell proliferation: By targeting PKCβ and the PI3K/AKT pathway, this compound can arrest the cell cycle.
-
Induction of apoptosis: It can trigger programmed cell death in tumor cells.[3]
-
Anti-angiogenesis: this compound can inhibit the formation of new blood vessels that supply tumors.[3][4]
Q3: Which tumor types are suitable for this compound xenograft studies?
This compound has been evaluated in a variety of xenograft models, including but not limited to:
-
Colon carcinoma[3]
-
Non-small cell lung cancer[4]
-
Lymphoma[2]
-
Squamous cell carcinoma of the head and neck[6]
The choice of xenograft model should be guided by the specific research question and the expression of the drug's targets in the selected cell line.
Q4: What are the key pharmacodynamic biomarkers to monitor this compound's activity?
The phosphorylation status of downstream targets is a critical indicator of this compound's activity. A key reliable pharmacodynamic marker is the phosphorylation of GSK3β (Glycogen Synthase Kinase 3 beta) at the Ser9 position.[3][7] A reduction in pGSK3β (Ser9) levels in tumor tissue and peripheral blood mononuclear cells (PBMCs) indicates target engagement and inhibition of the signaling pathway by this compound.[3][7] Other potential biomarkers include phosphorylation of AKT and ribosomal protein S6.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of significant tumor growth inhibition. | 1. Sub-optimal drug dosage or administration schedule. 2. Intrinsic or acquired resistance of the tumor model. 3. Low expression of this compound's primary target, PKCβ, in the chosen cell line. 4. Issues with drug formulation or stability. | 1. Titrate the dose of this compound based on literature and preliminary studies. Ensure consistent administration (e.g., oral gavage) at the same time each day. 2. Investigate potential resistance mechanisms. For example, high baseline expression of cyclin D1 has been associated with resistance.[6] Consider using a different cell line. 3. Screen cell lines for PKCβ expression before initiating the in vivo study. 4. Verify the integrity and proper preparation of the this compound formulation. |
| High variability in tumor volume within the same treatment group. | 1. Inconsistent tumor cell implantation. 2. Variation in the health and age of the animals. 3. Inaccurate tumor measurement. | 1. Ensure a consistent number of viable cells are injected into the same anatomical location for each animal. 2. Use animals of the same age, sex, and from the same supplier. Acclimatize them properly before the start of the experiment. 3. Use calipers for consistent tumor measurement and have the same individual perform the measurements if possible. |
| Difficulty in detecting changes in pharmacodynamic biomarkers. | 1. Improper sample collection and processing. 2. Timing of sample collection is not optimal to observe peak drug effect. 3. Low sensitivity of the detection assay (e.g., Western blot, ELISA). | 1. Flash-freeze tumor tissue immediately in liquid nitrogen after collection. Process blood samples for PBMC isolation promptly. 2. Conduct a time-course experiment to determine the optimal time point for observing maximum inhibition of downstream targets after this compound administration.[7] 3. Optimize your assay conditions, including antibody concentrations and incubation times. Ensure the use of appropriate positive and negative controls. |
| Unexpected toxicity or weight loss in treated animals. | 1. The administered dose is too high for the specific animal strain. 2. Off-target effects of the drug. 3. Gavage-related injury. | 1. Perform a dose-range finding study to determine the maximum tolerated dose (MTD). 2. Monitor animals daily for clinical signs of toxicity. If severe toxicity is observed, consider reducing the dose or discontinuing treatment. 3. Ensure proper training in oral gavage techniques to minimize stress and injury to the animals. |
Experimental Protocols
General Xenograft Efficacy Study Protocol
-
Cell Culture: Culture the chosen human tumor cell line (e.g., U87MG glioblastoma, HCT116 colon cancer) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 10 x 10^6 cells in sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[6]
-
Randomization: Randomize mice into treatment and control groups with comparable mean tumor volumes.
-
Treatment Administration:
-
Control Group: Administer the vehicle (e.g., D5W) via oral gavage.
-
Treatment Group: Administer this compound at a predetermined dose and schedule (e.g., 75 mg/kg, twice daily by oral gavage).[8]
-
-
Efficacy Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (length x width²) x 0.5.[6]
-
Monitor animal body weight and overall health.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if significant toxicity is observed.[6]
-
Tissue Collection: At the end of the study, collect tumors and blood for pharmacodynamic analysis.
Pharmacodynamic Analysis of pGSK3β
-
Tumor Lysate Preparation: Homogenize a portion of the collected tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Western Blotting or ELISA:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for pGSK3β (Ser9) and total GSK3β. Use a secondary antibody for detection.
-
ELISA: Use a commercially available ELISA kit for the quantitative determination of pGSK3β (Ser9) in the tumor lysates.
-
-
Data Analysis: Normalize the levels of pGSK3β to total GSK3β to account for variations in protein loading. Compare the levels between the treatment and control groups.
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Multiple Myeloma Cell Lines (MM.1S, MM.1R, RPMI 8226, etc.) | Multiple Myeloma | 0.6 - 1.6 |
| Small-Cell Lung Cancer (SCLC) Panel (11 lines) | Small-Cell Lung Cancer | 3 - 10 |
| Non–Small Cell Lung Cancer (NSCLC) Panel (4 lines) | Non–Small Cell Lung Cancer | 3 - 10 |
| Data compiled from Selleck Chemicals and AACR Journals.[4][8] |
Table 2: this compound Dosing and Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | This compound Dose | Efficacy Outcome |
| U87MG | Glioblastoma | 75 mg/kg, twice daily | Significant tumor growth suppression.[9] |
| HCT116 | Colorectal Cancer | Not specified | Tumor growth delay.[4] |
| SQ-20B | Head and Neck Squamous Cell Carcinoma | 100 mg/kg, twice daily | Significant reduction in tumor growth.[6] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | 100 mg/kg, twice daily | Significant reduction in tumor growth.[6] |
| GEO | Colon Cancer | Not specified | Antitumor activity and cooperativity with gefitinib.[10] |
| This table summarizes findings from multiple preclinical studies. |
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The protein kinase Cbeta-selective inhibitor, this compound (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase III Study of this compound Compared With Lomustine in the Treatment of Recurrent Intracranial Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of the Multi-Kinase Inhibitor this compound is Dependent on Cellular Signaling Context - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Enzastaurin in Focus: A Comparative Analysis of PKC Beta Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Enzastaurin and other prominent Protein Kinase C (PKC) beta inhibitors, supported by experimental data. We delve into their mechanisms of action, preclinical efficacy, and clinical trial outcomes to offer a comprehensive overview for informed research and development decisions.
This compound, an oral serine-threonine kinase inhibitor, has been a subject of extensive research due to its selective inhibition of PKC beta.[1] This enzyme plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and angiogenesis, making it a compelling target in oncology.[2] This guide contrasts this compound with other notable PKC beta inhibitors, namely Ruboxistaurin and the pan-PKC inhibitor Sotrastaurin, to highlight their distinct profiles and therapeutic potential.
Mechanism of Action and Preclinical Performance
This compound distinguishes itself as a potent and selective inhibitor of PKC beta, exhibiting an IC50 of 6 nM in cell-free assays. Its selectivity is further demonstrated by its 6- to 20-fold greater potency against PKC beta compared to other PKC isoforms like α, γ, and ε.[3] Beyond its direct action on PKC beta, this compound also modulates the PI3K/AKT signaling pathway, a critical downstream cascade implicated in cell survival and proliferation.[2][4] This dual mechanism of action may contribute to its antitumor effects observed in preclinical studies.
In contrast, Ruboxistaurin is another selective PKC beta inhibitor primarily investigated for its role in diabetic microangiopathy.[5] Sotrastaurin, on the other hand, acts as a pan-PKC inhibitor, targeting a broader range of PKC isoforms.[6] This broader activity profile may lead to different efficacy and toxicity profiles compared to the more selective inhibitors.
Comparative Inhibitory Activity
| Inhibitor | Target(s) | IC50 (PKCβ) | Key Preclinical Findings |
| This compound | PKCβ, PI3K/AKT pathway | 6 nM[3] | Induces apoptosis and inhibits proliferation in various cancer cell lines; suppresses tumor growth in xenograft models.[2][4] |
| Ruboxistaurin | PKCβ | - | Primarily studied in the context of diabetic complications; reduces retinal vascular permeability.[5][7] |
| Sotrastaurin | Pan-PKC (α, β, δ, ε, η, θ) | 0.64 nM[6] | Reduces viability of uveal melanoma cells; demonstrates immunosuppressive effects.[6] |
Experimental Protocols
To provide a clear understanding of the data presented, this section outlines the methodologies for key experiments frequently cited in the study of PKC inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the inhibitory activity of a compound against a specific kinase.
-
Reaction Setup: A reaction mixture is prepared containing the purified PKC beta enzyme, a specific peptide substrate, and the inhibitor at various concentrations in a suitable buffer (e.g., 40mM Tris, 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).
-
Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is measured. For radioactive assays, this involves separating the phosphorylated substrate from the unreacted ATP and quantifying the radioactivity using a scintillation counter. For non-radioactive assays, methods like ELISA or fluorescence polarization can be used.[8][9][10][11]
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of kinase activity (IC50) is calculated from the dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the PKC inhibitor or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the control.[12][13][14][15]
Western Blotting for Phosphorylated Proteins
This technique is used to detect and quantify the levels of specific phosphorylated proteins, such as pGSK3β and pAKT, which are downstream targets of the PKC beta and PI3K/AKT pathways.
-
Cell Lysis: Cells treated with the PKC inhibitor are lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-pGSK3β, anti-pAKT) and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.[3][16][17][18][19]
Signaling Pathway and Experimental Workflow
The antitumor effects of this compound are attributed to its inhibition of the PKC beta signaling pathway and its crosstalk with the PI3K/AKT pathway. The following diagrams illustrate this signaling cascade and a typical experimental workflow for evaluating PKC inhibitors.
Caption: PKC Beta Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for Preclinical Evaluation of PKC Inhibitors.
Clinical Performance
The clinical development of these PKC beta inhibitors has yielded varied results across different indications.
This compound has been extensively studied in various cancers, particularly in diffuse large B-cell lymphoma (DLBCL). A phase II study in patients with relapsed or refractory DLBCL showed that this compound was well-tolerated and associated with prolonged freedom from progression in a subset of patients.[20] However, a subsequent phase III trial (PRELUDE) as maintenance therapy in high-risk DLBCL patients who had achieved remission did not demonstrate a significant improvement in disease-free survival compared to placebo.[13][21][22] More recent analyses have suggested that a novel genomic biomarker, DGM1, may identify a patient population that could benefit from this compound treatment.[23]
Ruboxistaurin has been primarily evaluated in the context of diabetic retinopathy. Phase III clinical trials have shown that Ruboxistaurin reduced the risk of vision loss in patients with moderately severe to very severe nonproliferative diabetic retinopathy, although it did not prevent the progression of the disease.[8][24][25][26]
Sotrastaurin , with its pan-PKC inhibition, has been investigated for the prevention of transplant rejection and the treatment of psoriasis.[27] Early clinical trials in kidney transplant recipients showed mixed results, while initial studies in psoriasis patients demonstrated clinical and histological improvements.[11][27]
Summary of Key Clinical Trial Outcomes
| Inhibitor | Indication | Phase | Key Outcome |
| This compound | Diffuse Large B-Cell Lymphoma (DLBCL) | III | Did not significantly improve disease-free survival in the overall high-risk population.[13][21][22] |
| Ruboxistaurin | Diabetic Retinopathy | III | Reduced the risk of sustained moderate vision loss.[8][24][25][26] |
| Sotrastaurin | Psoriasis | II | Showed improvements in clinical and histological assessments.[18][27] |
| Sotrastaurin | Kidney Transplant Rejection | II | Initial results were less encouraging.[11][27] |
Conclusion
This compound remains a significant tool for researchers studying PKC beta and its role in cancer. Its selectivity for PKC beta and its impact on the PI3K/AKT pathway provide a specific mechanism of action that is valuable for targeted research. While its clinical efficacy in broad cancer populations has been limited, the identification of potential predictive biomarkers like DGM1 suggests a path forward for personalized medicine approaches.
In comparison, Ruboxistaurin's clinical development has focused on a non-oncology indication, highlighting the diverse roles of PKC beta in different pathologies. Sotrastaurin's broader inhibitory profile presents a different therapeutic strategy, with potential applications in immune-mediated diseases, but also a potentially different safety profile.
For researchers and drug developers, the story of this compound underscores the importance of patient stratification and biomarker discovery in the development of targeted therapies. Future research should focus on head-to-head preclinical studies to directly compare the efficacy and off-target effects of these inhibitors, and on further validating biomarkers to identify patient populations most likely to respond to PKC beta-targeted therapies.
References
- 1. This compound: A lesson in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound shows preclinical antitumor activity against human transitional cell carcinoma and enhances the activity of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ruboxistaurin: LY 333531 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. In vitro kinase assay [protocols.io]
- 11. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. broadpharm.com [broadpharm.com]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. researchgate.net [researchgate.net]
- 17. Phosphorylated GSK-3β protects stress-induced apoptosis of myoblasts via the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 21. Protein kinase C lies on the signaling pathway for vascular endothelial growth factor-mediated tumor development and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Targeting Protein Kinase C for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. targetedonc.com [targetedonc.com]
- 24. ahajournals.org [ahajournals.org]
- 25. Differential regulation of VEGF signaling by PKCα and PKCε in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Crosstalk between PKCα and PI3K/AKT Signaling Is Tumor Suppressive in the Endometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of the PKC Inhibitors Enzastaurin and Sotrastaurin
In the landscape of targeted therapies, protein kinase C (PKC) inhibitors have emerged as a significant area of research for their potential in oncology and immunology. Among these, Enzastaurin and Sotrastaurin have been the subject of extensive investigation. This guide provides an in-depth in vitro comparison of these two small molecule inhibitors, focusing on their inhibitory activity, selectivity, and impact on cellular signaling pathways, supported by experimental data and detailed methodologies.
Mechanism of Action and Target Specificity
This compound, a synthetic bisindolylmaleimide, is a selective inhibitor of the β isoform of protein kinase C (PKCβ).[1][2][3][4] It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase.[3][4] this compound's inhibitory action extends to signaling pathways downstream of PKC, notably the PI3K/AKT pathway, thereby affecting cell proliferation, apoptosis, and angiogenesis.[5][6]
Sotrastaurin (AEB071), on the other hand, is characterized as a potent and selective pan-PKC inhibitor, demonstrating high affinity for multiple PKC isoforms.[7][8] It is particularly potent against PKCθ, a key enzyme in T-cell signaling.[7] Sotrastaurin's mechanism of action involves the inhibition of signaling pathways downstream of the T-cell receptor, which in turn suppresses the activation of transcription factors like NF-κB.[9] It shows no activity against PKCζ.[7]
Quantitative Comparison of Inhibitory Activity
The in vitro potency of this compound and Sotrastaurin has been determined through various kinase assays. The half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values provide a quantitative measure of their efficacy against different PKC isoforms.
| Inhibitor | PKC Isoform | IC50 (nM) | Ki (nM) | Selectivity |
| This compound | PKCβ | 6[1][2][10] | - | 6- to 20-fold selective over PKCα, γ, ε[1][10] |
| PKCα | 39[2][3] | - | ||
| PKCγ | 83[2][3] | - | ||
| PKCε | 110[2][3] | - | ||
| Sotrastaurin | PKCθ | - | 0.22[7][8] | Pan-PKC inhibitor (inactive against PKCζ)[7] |
| PKCβ1 | - | 0.64[7][8] | ||
| PKCα | - | 0.95[7][8] | ||
| PKCη | - | 1.8[7][8] | ||
| PKCδ | - | 2.1[7][8] | ||
| PKCε | - | 3.2[8] |
Impact on Cellular Signaling Pathways
Both this compound and Sotrastaurin modulate critical signaling pathways involved in cell growth, proliferation, and immune responses.
This compound primarily targets the PKCβ/PI3K/AKT pathway. By inhibiting PKCβ, it prevents the subsequent activation of AKT, a central kinase in cell survival pathways. This leads to the suppression of downstream effectors like GSK3β and ribosomal protein S6, ultimately inducing apoptosis and inhibiting proliferation in cancer cells.[1][6]
Caption: this compound's inhibition of the PKCβ/PI3K/AKT signaling pathway.
Sotrastaurin exerts its effects by inhibiting multiple PKC isoforms that are crucial for T-cell activation. Downstream of the T-cell receptor, PKC activation is a key step leading to the activation of NF-κB. By blocking this, Sotrastaurin prevents the transcription of genes essential for T-cell proliferation and cytokine production.[9]
Caption: Sotrastaurin's mechanism of action in T-cell signaling.
Experimental Protocols
The following outlines typical in vitro assays used to characterize and compare PKC inhibitors like this compound and Sotrastaurin.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the IC50 or Ki values of the inhibitors against specific PKC isoforms.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Detailed Methodology:
-
Reaction Setup: Kinase reactions are typically performed in a buffer containing Tris-HCl, MgCl2, and CaCl2. The specific PKC isoform, a peptide substrate (e.g., myelin basic protein), and ATP (often radiolabeled with ³³P or ³²P) are combined.
-
Inhibitor Addition: Serial dilutions of this compound or Sotrastaurin are added to the reaction mixtures.
-
Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Detection of Phosphorylation:
-
Filter Binding Assay: For radiolabeled ATP, the reaction mixture is transferred to a phosphocellulose filter plate. The filter binds the phosphorylated peptide, while unreacted ATP is washed away. The amount of incorporated radioactivity is then measured using a scintillation counter.[1]
-
Scintillation Proximity Assay (SPA): This method uses substrate-coated beads that emit light when a radiolabeled phosphate group is brought into proximity by the kinase activity.[7]
-
ELISA-based Assays: These assays use an antibody that specifically recognizes the phosphorylated form of the substrate.
-
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation and Apoptosis Assays
These assays evaluate the functional consequences of PKC inhibition in a cellular context.
Cell Proliferation Assay (e.g., MTS or WST-1 assay):
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or Sotrastaurin for a specified period (e.g., 48-72 hours).
-
Reagent Addition: A reagent such as MTS or WST-1 is added to the wells. This reagent is converted by metabolically active cells into a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured using a plate reader, which is proportional to the number of viable cells.
Apoptosis Assay (e.g., TUNEL or Annexin V staining):
-
Cell Treatment: Cells are treated with the inhibitors as described for the proliferation assay.
-
Staining:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[1]
-
Annexin V Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Cells are co-stained with a viability dye (e.g., propidium iodide) to distinguish between apoptotic and necrotic cells.
-
-
Analysis: Stained cells are analyzed by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells.
Conclusion
In vitro studies reveal distinct profiles for this compound and Sotrastaurin. This compound is a selective inhibitor of PKCβ with demonstrated anti-proliferative and pro-apoptotic effects in cancer cell lines, primarily through the PI3K/AKT pathway. Sotrastaurin is a broader-spectrum PKC inhibitor with high potency against several isoforms, making it a powerful modulator of T-cell activation and a candidate for immunosuppressive therapies. The choice between these inhibitors for further research and development will depend on the specific therapeutic context and the desired signaling pathway to be targeted. The experimental protocols outlined provide a robust framework for the continued investigation and comparison of these and other kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. agscientific.com [agscientific.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The protein kinase C inhibitor sotrastaurin allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Enzastaurin vs. Ruboxistaurin: A Comparative Guide to PKC Beta Inhibition
For researchers and drug development professionals navigating the landscape of Protein Kinase C (PKC) beta inhibitors, Enzastaurin and Ruboxistaurin represent two prominent molecules with distinct clinical development paths. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid in informed decision-making for future research and therapeutic strategies.
At a Glance: Key Differences and Similarities
Both this compound and Ruboxistaurin are potent, ATP-competitive inhibitors of the beta isoform of Protein Kinase C (PKCβ), a key enzyme implicated in cellular proliferation, angiogenesis, and vascular permeability. While they share a common primary target, their selectivity profiles, clinical applications, and developmental trajectories have diverged significantly. This compound has been extensively investigated as an anti-cancer agent, particularly in hematological malignancies and glioblastoma. In contrast, Ruboxistaurin's clinical development has primarily focused on the treatment of diabetic microvascular complications, such as diabetic retinopathy and neuropathy.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory potency of this compound and Ruboxistaurin against PKC isoforms and their effects in cellular assays.
Table 1: In Vitro Inhibitory Potency (IC50) Against PKC Isoforms
| Compound | PKCβ (overall) | PKCβI | PKCβII | PKCα | PKCγ | PKCδ | PKCε | PKCη | PKCζ |
| This compound | 6 nM[1][2][3] | - | - | 39 nM[1][2] | 83 nM[1][2] | - | 110 nM[1][2] | - | - |
| Ruboxistaurin | - | 4.7 nM[1][4][5] | 5.9 nM[1][4][5] | 360 nM[4][5] | 300 nM[4][5] | 250 nM[4][5] | - | 52 nM[4][5] | >100 µM[4][5] |
Table 2: Cellular Activity and Preclinical Observations
| Compound | Cell-Based Assay | Cell Line(s) | Observed Effect | IC50 / Effective Concentration |
| This compound | Proliferation Assay | Multiple Myeloma (MM.1S, MM.1R, etc.) | Inhibition of cell growth | 0.6 - 1.6 µM[2][3] |
| Apoptosis Induction | Waldenström Macroglobulinemia (WM) cells | Induced apoptosis | 2.5 - 10 µM[6] | |
| Xenograft Tumor Growth | Glioblastoma, Colon Carcinoma | Suppression of tumor growth | Not specified | |
| Ruboxistaurin | Monocyte Adhesion Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | Reduced glucose-induced monocyte adhesion | 10 nM[7] |
| Endothelial Function | Human Brain Microvascular Endothelial Cells (HBMEC) | Accelerated wound closure (with hypothermia) | Not specified | |
| Retinal Hemodynamics | Diabetic Rats | Ameliorated abnormalities | 1 mg/kg[4] |
Signaling Pathways and Mechanisms of Action
This compound and Ruboxistaurin exert their effects by inhibiting PKCβ, a serine/threonine kinase. PKCβ is a crucial downstream effector of diacylglycerol (DAG) signaling. Its activation triggers a cascade of phosphorylation events that regulate various cellular processes.
// Nodes GPCR [label="GPCR / RTK", fillcolor="#F1F3F4"]; PLC [label="Phospholipase C (PLC)", fillcolor="#F1F3F4"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; IP3 [label="IP3", fillcolor="#F1F3F4"]; DAG [label="Diacylglycerol (DAG)", fillcolor="#F1F3F4"]; Ca2 [label="Ca2+", fillcolor="#F1F3F4"]; ER [label="Endoplasmic\nReticulum", fillcolor="#F1F3F4"]; PKCbeta [label="PKCβ", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ruboxistaurin [label="Ruboxistaurin", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effectors\n(e.g., AKT, GSK3β)", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Permeability [label="Vascular Permeability", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges GPCR -> PLC; PLC -> PIP2 [label="hydrolyzes", fontsize=8]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="binds to receptor on", fontsize=8]; ER -> Ca2 [label="releases", fontsize=8]; DAG -> PKCbeta [label="activates"]; Ca2 -> PKCbeta [label="activates"]; this compound -> PKCbeta [arrowhead=tee, color="#EA4335", style=dashed, label="inhibits"]; Ruboxistaurin -> PKCbeta [arrowhead=tee, color="#EA4335", style=dashed, label="inhibits"]; PKCbeta -> Downstream; Downstream -> Proliferation; Downstream -> Angiogenesis; Downstream -> Permeability; } end_dot
Caption: Simplified PKC beta signaling pathway and points of inhibition.
This compound, in addition to its primary activity against PKCβ, also suppresses signaling through the PI3K/AKT pathway, which contributes to its anti-tumor effects by inhibiting cell proliferation and inducing apoptosis.[8][9][10] Ruboxistaurin's mechanism is more specifically targeted towards the consequences of PKCβ activation in the context of hyperglycemia, such as increased vascular permeability and inflammation.
Experimental Workflows
The following diagram illustrates a general workflow for evaluating and comparing PKCβ inhibitors like this compound and Ruboxistaurin.
Caption: General experimental workflow for inhibitor characterization.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of this compound and Ruboxistaurin.
PKCβ Kinase Inhibition Assay (for IC50 Determination)
This protocol is a generalized representation based on commonly used methods for determining the in vitro potency of kinase inhibitors.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Ruboxistaurin against PKCβ.
-
Materials:
-
Recombinant human PKCβ enzyme.
-
PKC substrate (e.g., myelin basic protein or a specific peptide).
-
ATP (including radiolabeled [γ-³²P]ATP or [γ-³³P]ATP).
-
Kinase assay buffer (e.g., HEPES buffer containing MgCl₂, CaCl₂, DTT).
-
Phosphatidylserine and Diacylglycerol (DAG) as co-factors.
-
This compound and Ruboxistaurin at various concentrations.
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKC substrate, and co-factors.
-
Add serial dilutions of this compound or Ruboxistaurin to the wells of a 96-well plate.
-
Add the reaction mixture to each well.
-
Initiate the kinase reaction by adding the PKCβ enzyme and ATP (containing the radiolabeled tracer).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated radiolabeled ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) and determine the IC50 value using appropriate software.
-
Cell Proliferation Assay (e.g., for this compound in Cancer Cell Lines)
This protocol describes a common method to assess the anti-proliferative effects of a compound on cancer cells.
-
Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., Multiple Myeloma cell lines).
-
Complete cell culture medium.
-
This compound at various concentrations.
-
96-well cell culture plates.
-
Cell proliferation reagent (e.g., MTS, WST-1, or CellTiter-Glo®).
-
Microplate reader.
-
-
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Monocyte-Endothelial Cell Adhesion Assay (e.g., for Ruboxistaurin in a Diabetic Model)
This protocol outlines a method to investigate the effect of an inhibitor on inflammation-related cellular interactions under hyperglycemic conditions.
-
Objective: To assess the ability of Ruboxistaurin to inhibit glucose-induced monocyte adhesion to endothelial cells.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Human monocytic cell line (e.g., THP-1).
-
Endothelial cell culture medium.
-
Fluorescent label for monocytes (e.g., Calcein-AM).
-
High-glucose and normal-glucose culture media.
-
Ruboxistaurin at various concentrations.
-
96-well plates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Culture HUVECs to confluence in 96-well plates.
-
Expose HUVECs to high-glucose or normal-glucose media in the presence or absence of different concentrations of Ruboxistaurin for a specified time (e.g., 24 hours).
-
Label the monocytic cells with a fluorescent dye.
-
Add the labeled monocytes to the HUVEC monolayers and co-incubate for a short period (e.g., 30-60 minutes) to allow for adhesion.
-
Gently wash the wells to remove non-adherent monocytes.
-
Measure the fluorescence intensity in each well using a microplate reader.
-
Quantify the number of adherent monocytes based on the fluorescence signal and determine the inhibitory effect of Ruboxistaurin.
-
Conclusion
This compound and Ruboxistaurin are both potent inhibitors of PKCβ with distinct selectivity profiles and clinical development histories. This compound exhibits broader activity against other PKC isoforms and has been primarily explored in oncology, where it has shown promise in certain hematological malignancies. Ruboxistaurin demonstrates higher selectivity for the PKCβ isoforms and has been the focus of clinical trials for diabetic microvascular complications, showing some efficacy in reducing vision loss associated with diabetic retinopathy. The choice between these inhibitors for future research or therapeutic development will depend on the specific pathological context and the desired selectivity profile. The experimental protocols provided offer a foundation for further comparative studies to elucidate the nuanced differences in their biological activities.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The beta-specific protein kinase C inhibitor ruboxistaurin (LY333531) suppresses glucose-induced adhesion of human monocytes to endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ruboxistaurin for the Treatment of Diabetic Peripheral Neuropathy: A Systematic Review of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agscientific.com [agscientific.com]
- 8. Selective PKC Beta Inhibition with Ruboxistaurin and Endothelial Function in Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. merckmillipore.com [merckmillipore.com]
Enzastaurin vs. Standard Chemotherapy: A Head-to-Head Comparison in Glioblastoma and Diffuse Large B-Cell Lymphoma
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Enzastaurin with standard-of-care chemotherapy in the treatment of Glioblastoma and Diffuse Large B-Cell Lymphoma (DLBCL). This analysis is based on available clinical trial data and preclinical research, offering insights into the therapeutic potential and limitations of this targeted agent.
This compound is an oral serine/threonine kinase inhibitor that selectively targets Protein Kinase C beta (PKCβ) and the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[1][2] These pathways are crucial for cell proliferation, survival, and angiogenesis, and their dysregulation is implicated in various cancers.[1][3] This guide will delve into the clinical evidence comparing this compound to established chemotherapeutic regimens in two distinct cancer types.
I. This compound in Recurrent Glioblastoma
The standard of care for newly diagnosed glioblastoma typically involves maximal surgical resection followed by radiation and chemotherapy with temozolomide.[4][5][6] For recurrent glioblastoma, lomustine is a commonly used chemotherapeutic agent.[5][7][8] The STEERING trial, a phase III, open-label, randomized study, directly compared the efficacy and safety of this compound with lomustine in patients with recurrent glioblastoma.[9][10][11]
| Endpoint | This compound (n=174) | Lomustine (n=92) | Hazard Ratio (HR) [95% CI] | p-value |
| Median Progression-Free Survival (PFS) | 1.5 months | 1.6 months | 1.28 [0.97 to 1.70] | 0.08 |
| 6-month Progression-Free Survival Rate | 11.1% | 19.0% | - | 0.13 |
| Median Overall Survival (OS) | 6.6 months | 7.1 months | 1.20 [0.88 to 1.65] | 0.25 |
| Objective Response Rate | 2.9% | 4.3% | - | - |
| Stable Disease | 38.5% | 35.9% | - | - |
| Grade 3-4 Hematologic Toxicities | 1 event | 46 events | - | ≤0.001 |
Data sourced from the STEERING trial results.[9][12]
The STEERING trial was terminated early for futility at a planned interim analysis, as this compound did not demonstrate superiority over lomustine in terms of PFS or OS.[9][11] However, this compound exhibited a significantly better hematologic toxicity profile, with a much lower incidence of grade 3-4 hematologic adverse events compared to lomustine.[9][12]
-
Study Design: A phase III, multicenter, open-label, randomized controlled trial.[9][11]
-
Patient Population: Patients with recurrent intracranial glioblastoma (WHO grade IV).[9][13]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either this compound or lomustine.[9]
-
Treatment Arms:
-
Secondary Endpoints: Overall survival (OS), response rate, safety, and quality of life.[9]
-
Temozolomide (newly diagnosed): Typically administered concomitantly with radiotherapy at a dose of 75 mg/m²/day for 6 weeks, followed by six cycles of adjuvant temozolomide at 150-200 mg/m² on days 1-5 of a 28-day cycle.[5][14][15]
-
Lomustine (recurrent): Administered orally at a dose of 110-130 mg/m² once every 6 weeks.[4][7] The dose may be adjusted based on prior treatments and hematologic function.[4]
II. This compound in Diffuse Large B-Cell Lymphoma (DLBCL)
The standard first-line treatment for DLBCL is the R-CHOP regimen, which consists of rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone.[7][16][17] this compound has been investigated in this setting, both as a maintenance therapy and in combination with R-CHOP.
PRELUDE Trial (Maintenance Therapy)
| Endpoint | This compound (n=505) | Placebo (n=253) | Hazard Ratio (HR) [95% CI] | p-value |
| 4-Year Disease-Free Survival (DFS) | 70% | 71% | 0.92 [0.689 to 1.216] | 0.541 |
| 4-Year Overall Survival (OS) | 81% | 82% | - | - |
Data sourced from the PRELUDE trial results.[13][18][19]
The phase III PRELUDE trial, which evaluated this compound as a maintenance therapy in high-risk DLBCL patients who had achieved a complete response to first-line R-CHOP, did not show a significant improvement in disease-free survival compared to placebo.[18][20][21]
S028 and ENGINE Trials (First-Line Combination Therapy with R-CHOP)
Retrospective analysis of the phase II S028 study and the design of the ongoing phase III ENGINE trial have focused on a patient subpopulation identified by the genomic biomarker DGM1.[2][22][23]
| Trial | Patient Population | Treatment Arms | Key Finding |
| S028 (Phase II) | Intermediate/High-Risk DLBCL | R-CHOP + this compound vs. R-CHOP | Retrospective analysis showed a significant OS benefit for DGM1-positive patients treated with this compound/R-CHOP (HR=0.28).[22][23] |
| ENGINE (Phase III) | High-Risk, DGM1-Positive DLBCL | R-CHOP + this compound vs. R-CHOP + Placebo | Ongoing trial to prospectively validate the findings from the S028 study.[9][12][22] |
Data sourced from publications related to the S028 and ENGINE trials.[2][9][12][22][23]
The ENGINE trial is designed to prospectively evaluate the efficacy of adding this compound to R-CHOP in the first-line treatment of high-risk DLBCL patients who are positive for the DGM1 biomarker.[9][12][22]
-
Study Design: A phase III, global, multicenter, randomized, double-blind, placebo-controlled study.[9][12][22]
-
Patient Population: Adult patients with untreated, CD20-positive, high-risk (IPI ≥ 3) DLBCL who are positive for the DGM1 biomarker.[12][22]
-
Randomization: Patients are randomized 1:1 to receive either this compound in combination with R-CHOP or placebo with R-CHOP.[12]
-
Treatment Arms:
-
Primary Endpoint: Overall Survival (OS) in the DGM1-positive patient population.[12][22]
-
R-CHOP: This regimen is typically administered in 21-day cycles for 6 cycles.[1][16][24]
-
Rituximab: 375 mg/m² intravenously on day 1.[24]
-
Cyclophosphamide: 750 mg/m² intravenously on day 1.[24]
-
Doxorubicin (Hydroxydaunorubicin): 50 mg/m² intravenously on day 1.[24]
-
Vincristine (Oncovin): 1.4 mg/m² (capped at 2 mg) intravenously on day 1.[24]
-
Prednisone: 40-100 mg/m² orally on days 1-5.[24]
-
III. Signaling Pathways and Experimental Workflows
This compound inhibits PKCβ, a key enzyme in signaling pathways that promote cell survival and proliferation.[1][25] By inhibiting PKCβ, this compound also suppresses the PI3K/AKT pathway, leading to downstream effects that include the induction of apoptosis and inhibition of angiogenesis.[1][2]
Caption: this compound inhibits PKCβ, disrupting the PI3K/AKT pathway.
The workflow for a typical clinical trial comparing this compound to standard chemotherapy in recurrent glioblastoma is outlined below.
Caption: Workflow of the STEERING trial for recurrent glioblastoma.
The ENGINE trial follows a biomarker-driven design, enrolling only DGM1-positive patients.
Caption: Workflow of the ENGINE trial for DGM1-positive DLBCL.
IV. Conclusion
In recurrent glioblastoma, this compound did not demonstrate superior efficacy compared to the standard chemotherapy agent lomustine, though it offered a more favorable safety profile in terms of hematologic toxicity.[9][12] In DLBCL, this compound as a maintenance therapy did not improve outcomes.[13][18] However, the identification of the DGM1 biomarker has led to a targeted approach in the ongoing ENGINE trial, which will determine if this compound in combination with R-CHOP can provide a survival benefit for a specific subpopulation of high-risk DLBCL patients.[12][22] These findings underscore the importance of biomarker-driven clinical trial design in evaluating the efficacy of targeted therapies. Further results from the ENGINE trial are awaited to clarify the role of this compound in the treatment of DLBCL.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. bccancer.bc.ca [bccancer.bc.ca]
- 5. 3363-Glioblastoma recurrent lomustine (110mg/m2) | eviQ [eviq.org.au]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Recurrent Glioblastoma: A Review of the Treatment Options [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ENGINE: a Phase III randomized placebo controlled study of this compound/R-CHOP as frontline therapy in high-risk diffuse large B-cell lymphoma patients with the genomic biomarker DGM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. onclive.com [onclive.com]
- 13. ascopubs.org [ascopubs.org]
- 14. uhs.nhs.uk [uhs.nhs.uk]
- 15. Temozolomide based treatment in glioblastoma: 6 vs. 12 months - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5 Facts About R-CHOP Chemo for DLBCL and What To Expect | MyLymphomaTeam [mylymphomateam.com]
- 17. Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Randomized, Double-Blind, Phase III Trial of this compound Versus Placebo in Patients Achieving Remission After First-Line Therapy for High-Risk Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 20. New Phase 3 Trial of Targeted Therapy for Newly Diagnosed Glioblastoma | UCSF Brain Tumor Center [braintumorcenter.ucsf.edu]
- 21. A phase I/II trial of this compound in patients with recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. researchgate.net [researchgate.net]
- 24. emedicine.medscape.com [emedicine.medscape.com]
- 25. targetedonc.com [targetedonc.com]
Enzastaurin's Kinase Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Enzastaurin is a synthetic, orally available, serine/threonine kinase inhibitor that has been investigated for its therapeutic potential in various cancers. Developed as a selective inhibitor of Protein Kinase C beta (PKCβ), its broader interactions with the human kinome are of significant interest for understanding its complete mechanism of action, predicting potential off-target effects, and identifying new therapeutic opportunities. This guide provides a comparative analysis of this compound's cross-reactivity with other kinases, supported by experimental data and detailed methodologies.
Kinase Selectivity Profile of this compound
This compound demonstrates high affinity for its primary target, PKCβ, with a reported IC50 value of 6 nM in cell-free assays. Its selectivity against other PKC isoforms is noteworthy, showing a 6- to 20-fold lower potency against PKCα, PKCγ, and PKCε.[1] To further elucidate its specificity, comprehensive kinase profiling using the KINOMEscan™ platform has been performed. The following table summarizes the dissociation constants (Kd) for a selection of kinases, highlighting this compound's binding affinities across the kinome.
| Target Kinase | Gene Symbol | Kd (nM) |
| Primary Target | ||
| Protein kinase C beta | PRKCB | 6 (IC50)[1] |
| High-Affinity Off-Targets (Kd < 100 nM) | ||
| Glycogen synthase kinase 3 beta | GSK3B | 8.3[2] |
| Protein kinase C epsilon | PRKCE | 8.9[2] |
| Protein kinase C delta | PRKCD | 25.0[2] |
| Ribosomal protein S6 kinase A6 | RSK4 | 25.0[2] |
| Protein kinase C theta | PRKCQ | 36.0[2] |
| Fms related receptor tyrosine kinase 3 (D835Y) | FLT3 | 40.0[2] |
| Protein kinase C eta | PRKCH | 46.0[2] |
| Fms related receptor tyrosine kinase 3 (D835H) | FLT3 | 49.0[2] |
| Fms related receptor tyrosine kinase 3 (ITD) | FLT3 | 72.0[2] |
| Mitogen-activated protein kinase 15 | ERK8 | 76.0[2] |
| Ribosomal protein S6 kinase A3 | RSK2 | 87.0[2] |
| Moderate-Affinity Off-Targets (100 nM ≤ Kd < 1000 nM) | ||
| Dual specificity tyrosine phosphorylation regulated kinase 1A | DYRK1A | 160.0[2] |
| Protein kinase G (PKG) 2 | PRKG2 | 170.0[2] |
| Pim-1 proto-oncogene, serine/threonine kinase | PIM1 | 200.0[2] |
| Ribosomal protein S6 kinase A2 | RSK3 | 220.0[2] |
| Myosin light chain kinase family member 4 | MYLK4 | 230.0[2] |
Signaling Pathway Modulation
This compound's biological effects are not solely dictated by its direct inhibition of PKCβ. It significantly impacts downstream signaling pathways, most notably the PI3K/AKT/mTOR cascade.[3][4] Treatment with this compound leads to the suppression of phosphorylation of key signaling nodes including AKT, Glycogen Synthase Kinase 3 beta (GSK3β), and the ribosomal protein S6.[1][5] This modulation of critical cell survival and proliferation pathways contributes to its anti-tumor activity.
Figure 1. Simplified signaling pathway showing this compound's primary and key secondary targets.
Experimental Protocols
Radiometric Protein Kinase C (PKC) Inhibition Assay
This assay quantifies the inhibitory activity of this compound on PKC isoforms by measuring the incorporation of radiolabeled phosphate into a substrate.
Materials:
-
Recombinant human PKC isoforms (PKCβII, PKCα, PKCγ, PKCε)
-
Myelin Basic Protein (MBP) substrate
-
33P-γ-ATP
-
Assay Buffer: 90 mM HEPES (pH 7.5), 0.001% Triton X-100, 5 mM MgCl₂, 100 μM CaCl₂
-
Phosphatidylserine and Diacylglycerol (DAG)
-
10% Phosphoric Acid (H₃PO₄)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture in 96-well plates containing assay buffer, phosphatidylserine (0.1 mg/mL), DAG (5 µg/mL), MBP (0.25 mg/mL), and ATP (30 µM) mixed with 33P-γ-ATP (0.005 µCi/µL).
-
Add serial dilutions of this compound (typically ranging from 1-2000 nM) to the wells.
-
Initiate the kinase reaction by adding the respective recombinant human PKC enzyme to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10% H₃PO₄.
-
Transfer the reaction mixture to a 96-well filter plate and incubate for 30-90 minutes to allow the phosphorylated substrate to bind to the filter.
-
Wash the filter plate multiple times with 0.5% H₃PO₄ to remove unincorporated 33P-γ-ATP.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[1]
Figure 2. Workflow for the radiometric PKC inhibition assay.
Western Blot Analysis of Downstream Signaling
This method is used to assess the effect of this compound on the phosphorylation status of key proteins in cellular signaling pathways.
Materials:
-
Cancer cell lines (e.g., MCF-7, BT-474)[3]
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-GSK3β, anti-total-GSK3β, anti-phospho-AKT, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cancer cells to a desired confluency and treat with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated or total protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities to determine the relative changes in protein phosphorylation.[3][5]
Conclusion
This compound is a potent inhibitor of PKCβ with a defined cross-reactivity profile. While it exhibits selectivity for its primary target, it also engages other kinases, particularly within the PKC family and key nodes of the PI3K/AKT signaling pathway, at clinically relevant concentrations. This multi-targeted nature likely contributes to its overall anti-cancer effects. The provided experimental protocols offer a foundation for researchers to further investigate the nuanced interactions of this compound and similar kinase inhibitors within the complex landscape of cellular signaling. A thorough understanding of a compound's kinome-wide interactions is essential for the rational design of future clinical trials and the development of more effective and targeted cancer therapies.
References
Meta-analysis of Enzastaurin preclinical efficacy
Enzastaurin, an oral serine/threonine kinase inhibitor, has been the subject of extensive preclinical research for its potential as an anti-cancer agent. This guide provides a meta-analysis of its preclinical efficacy, offering a comparative overview against standard-of-care therapies in specific cancer types. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's preclinical profile.
Mechanism of Action
This compound primarily targets Protein Kinase C beta (PKCβ), a key enzyme in signal transduction pathways that regulate cell proliferation, apoptosis, and angiogenesis.[1][2][3] By selectively inhibiting PKCβ, this compound disrupts downstream signaling through the PI3K/AKT pathway.[1][3] This multifaceted mechanism of action leads to the suppression of tumor growth by inducing apoptosis (programmed cell death), inhibiting cell proliferation, and reducing the formation of new blood vessels that supply tumors (angiogenesis).[1][3]
Signaling Pathway
The following diagram illustrates the signaling pathway targeted by this compound.
References
Safety Operating Guide
Enzastaurin Safety and Hazard Information
Proper handling and disposal of Enzastaurin are critical for laboratory safety and environmental protection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate procedures for managing this compound waste, grounded in safety data and established protocols.
This compound is classified as hazardous, and it is crucial to understand its associated risks before handling. It is harmful if swallowed and may cause long-lasting adverse effects on aquatic life.[1]
| Hazard Classification | Description | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | Category 4 | GHS07[1] | Warning[1][2] | H302: Harmful if swallowed.[1][2] |
| Chronic Aquatic Toxicity | Category 4 | - | - | H413: May cause long lasting harmful effects to aquatic life.[1] |
Quantitative Data for this compound
Key quantitative data regarding the solubility and toxicity of this compound are summarized below.
| Property | Value | Solvent/Conditions |
| Solubility | ~10 mg/mL | DMSO[3] |
| ~16.6 mg/mL | Dimethylformamide (DMF)[3] | |
| ~0.25 mg/mL | 1:3 solution of DMF:PBS (pH 7.2)[3] | |
| 30 mg/mL (58.18 mM) | Fresh DMSO[4] | |
| Toxicity | IC₅₀ = 6 nM | PKCβ Inhibition[3] |
| TDLO = 3,400 ml/kg/17D (intermittent) | Oral (mouse)[1] |
Step-by-Step Disposal Procedure for this compound
Disposal of this compound and its contaminated materials must be handled by an approved waste disposal plant.[2] The following steps provide a general operational workflow for laboratory personnel.
1. Personal Protective Equipment (PPE) Before handling this compound, ensure you are wearing appropriate PPE to prevent exposure.[2]
-
Gloves: Wear chemically resistant gloves tested for use with hazardous drugs.[5]
-
Eye Protection: Use chemical safety goggles or eyeglasses as described by OSHA regulations.[2]
-
Lab Coat/Gown: Wear a lab coat or protective gown to prevent skin contact.[2]
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood.[2]
2. Waste Segregation Properly segregate all waste contaminated with this compound.
-
Solid Waste: This includes empty vials, contaminated gloves, bench paper, pipette tips, and other disposable lab supplies. Place these items into a clearly labeled, sealed plastic bag or a dedicated hazardous waste container.[5]
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[1][2]
-
Sharps: Contaminated needles and syringes should be placed in a designated sharps container for hazardous materials.
3. Labeling and Storage All waste containers must be clearly labeled.
-
Use labels that include "Hazardous Waste," the name "this compound," and the associated hazard symbols.
-
Store the waste containers in a designated, secure area away from incompatible materials.
4. Disposal Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[6]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Ensure all documentation, such as a chemical waste manifest, is completed accurately. The waste will typically be sent for high-temperature incineration.[6]
5. Spill Management In case of a spill, immediate action is required.
-
Ensure a hazardous drug spill kit is available in all areas where this compound is handled.[7][8]
-
Evacuate the immediate area to prevent further exposure.
-
Wearing appropriate PPE, contain and absorb the spill using materials from the spill kit.
-
Clean the area thoroughly with soap and water after the spill is removed.[5]
-
Dispose of all cleanup materials as hazardous waste.
-
Report the incident to your supervisor and EHS department.[5]
Experimental Protocols
Kinase Inhibition Assay This assay measures the ability of this compound to inhibit Protein Kinase C (PKC) isoforms.[4]
-
Reaction Setup: Reactions are prepared in 96-well plates with a final volume of 100 μL. The reaction mixture contains HEPES buffer, Triton X-100, DMSO, MgCl₂, CaCl₂, phosphatidylserine, diacetyl glycerol, ATP (including ³³ATP), myelin basic protein, and serial dilutions of this compound (1-2,000 nM).[4]
-
Enzyme Addition: The reaction is initiated by adding recombinant human PKC enzymes (PKCβII, PKCα, PKCε, or PKCγ).[4]
-
Incubation: The plates are incubated at room temperature for 60 minutes.[4]
-
Quenching and Filtration: The reaction is stopped with 10% H₃PO₄ and transferred to phosphocellulose filter plates. After incubation, the plates are washed with 0.5% H₃PO₄ on a vacuum manifold.[4]
-
Measurement: A scintillation cocktail is added, and the plates are read on a Microbeta scintillation counter to determine the level of phosphorylation.[4]
-
Data Analysis: IC50 values are calculated by fitting a three-variable logistic equation to the dose-response data.[4]
Apoptosis Induction Assay This assay determines if this compound induces apoptosis in cancer cell lines via nucleosomal fragmentation.[4]
-
Cell Plating: HCT116 and U87MG cells are plated at 5 × 10³ cells per well in 96-well plates in media supplemented with 1% FBS.[4]
-
Treatment: Cells are incubated with or without various concentrations of this compound (0.1 to 10 μM) for 48 to 72 hours.[4]
-
Measurement: Apoptosis is measured using a terminal deoxynucleotidyl transferase-mediated nick-end labeling (TUNEL) and staining kit, following the manufacturer's protocol.[4]
-
Data Analysis: Absorbance values are normalized to control-treated cells to calculate a nucleosomal enrichment factor for each concentration.[4]
Visualizations
This compound Disposal Workflow
Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound waste.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits PKCβ, leading to the suppression of the downstream AKT signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. ashp.org [ashp.org]
- 8. ashp.org [ashp.org]
Comprehensive Safety and Handling Guide for Enzastaurin
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Enzastaurin. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure risk and ensuring laboratory safety.
Hazard Identification and Classification
This compound is classified as hazardous.[1] It is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[2] It is crucial to understand these risks before handling the compound.
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Acute Oral Toxicity | Harmful if swallowed.[2] | GHS07[3] | Warning[1][3] |
| Chronic Aquatic Toxicity | May cause long lasting harmful effects to aquatic life.[2] | - | - |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure when handling this compound.[1] Given that even minimal contact with cytostatic substances can pose health risks, appropriate PPE is indispensable.[4]
| Protection Type | Equipment | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-resistant gloves and appropriate protective clothing to prevent skin exposure.[1] | Wear gloves tested for resistance to chemotherapy drugs (e.g., ASTM D6978).[5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended if exposure limits are exceeded or if irritation or other symptoms are experienced, or if dust formation is likely.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedures is critical for minimizing risk during the handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area, especially in confined spaces.[1]
-
Work within a certified Class II Biosafety Cabinet (BSC) or an isolator, particularly when handling the solid compound or preparing solutions, to minimize inhalation risk.[5]
2. Handling the Solid Compound:
-
This compound is supplied as a crystalline solid.[6]
-
Avoid the formation of dust during handling.[1]
-
Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the laboratory area.[1][2]
3. Solution Preparation:
-
This compound is soluble in organic solvents like DMSO (approx. 10 mg/ml) and DMF (approx. 16.6 mg/ml).[6]
-
When preparing aqueous solutions, first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[6] The solubility in a 1:3 solution of DMF:PBS (pH 7.2) is approximately 0.25 mg/ml.[6]
-
Aqueous solutions are not recommended to be stored for more than one day.[6]
4. General Precautions:
Storage and Disposal
Storage:
-
Store this compound in a freezer at -20°C upon receipt.[1][6][7]
-
The compound is stable for at least four years when stored correctly.[6]
Disposal Plan:
-
All waste materials, including empty containers and contaminated PPE, must be disposed of as hazardous waste.
-
Dispose of contents and containers to an approved waste disposal plant.[1]
-
Avoid release into the environment.[2]
-
Follow federal, state, and local regulations for hazardous waste disposal.
Emergency Procedures: First Aid Measures
In case of accidental exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, call a POISON CENTER or doctor immediately. Rinse mouth with water.[1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1] |
| Inhalation | Remove the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1] |
Quantitative Data Summary
| Property | Value |
| Solubility in DMSO | ~10 mg/ml[6] |
| Solubility in DMF | ~16.6 mg/ml[6] |
| Aqueous Solubility | ~0.25 mg/ml (in 1:3 DMF:PBS, pH 7.2)[6] |
| Storage Temperature | -20°C[6][7] |
| Stability | ≥ 4 years (at -20°C)[6] |
Experimental Protocol Example: Kinase Inhibition Assay
The following protocol describes a method to determine the inhibitory activity of this compound against Protein Kinase C (PKC) isoforms.
Objective: To measure the 33P incorporation into a myelin basic protein substrate to determine the IC50 of this compound for various PKC enzymes.[8]
Methodology:
-
Reactions are performed in a 96-well polystyrene plate with a total volume of 100 μL.
-
The final reaction conditions are: 90 mM HEPES (pH 7.5), 0.001% Triton X-100, 4% DMSO, 5 mM MgCl2, 100 μM CaCl2, 0.1 mg/mL phosphatidylserine, 5 μg/mL diacetyl glycerol, 30 μM ATP, 0.005 μCi/μL 33ATP, and 0.25 mg/mL myelin basic protein.[8]
-
Serial dilutions of this compound (ranging from 1-2,000 nM) are added to the wells.[8]
-
The reaction is initiated by adding the recombinant human PKC enzyme (e.g., PKCβII, PKCα, PKCε, or PKCγ).[8]
-
The plate is incubated at room temperature for 60 minutes.[8]
-
The reaction is stopped by adding 10% H3PO4.[8]
-
The mixture is then transferred to a filter plate to separate the phosphorylated substrate, and the amount of 33P incorporation is measured to determine the extent of kinase inhibition.[8]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
